AN7973
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-chloro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BClN3O3/c1-19(2)15-7-4-12(10-16(15)20(26)27-19)23-18(25)14-6-5-13(11-17(14)21)24-9-3-8-22-24/h3-11,26H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSVAUWJLCQPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)N4C=CC=N4)Cl)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of AN7973 in Trypanosoma brucei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN7973 is a benzoxaborole compound with potent trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its primary molecular target and the downstream cellular consequences. The information presented herein is intended to support further research and development of novel antitrypanosomal therapies.
Core Mechanism of Action: Inhibition of mRNA Processing
The primary mechanism of action of this compound in Trypanosoma brucei is the inhibition of messenger RNA (mRNA) processing, a critical step in gene expression unique to kinetoplastids.[1][2][3][4] In these organisms, genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual mature mRNAs. This processing involves two coupled reactions: trans-splicing and polyadenylation.[1]
This compound disrupts this essential pathway by inhibiting trans-splicing. This inhibition is observed rapidly, within one hour of drug exposure, and is characterized by the loss of the Y-shaped splicing intermediate, a key indicator of active trans-splicing. The consequence of this inhibition is a significant reduction in the levels of mature mRNA, which in turn leads to a cessation of protein synthesis and ultimately, parasite death.
Molecular Target: Cleavage and Polyadenylation Factor 3 (CPSF3)
-
Overexpression Studies: Overexpression of T. brucei CPSF3 in trypanosomes results in a three-fold increase in the 50% effective concentration (EC50) of this compound, indicating that higher levels of the target protein can overcome the inhibitory effect of the drug.
-
Molecular Modeling: Computational modeling suggests that this compound can feasibly bind to and inhibit the active site of CPSF3.
-
Genetic Validation: Genome-scale gain-of-function library screening has independently identified CPSF3 as the target of benzoxaboroles.
While CPSF3 is the primary target, it is possible that the mode of action of oxaboroles like this compound may extend beyond CPSF3 inhibition, as prolonged selection for resistance in the presence of the drug resulted in only a modest 1.5-fold increase in resistance.
Downstream Cellular Effects
The inhibition of mRNA processing by this compound triggers a cascade of downstream cellular events:
-
Accumulation of Peri-nuclear Granules: Treatment with this compound leads to the formation of peri-nuclear granules, a characteristic cellular response to splicing inhibition in trypanosomes.
-
Inhibition of Protein Synthesis: The depletion of mature mRNAs directly results in a dramatic decrease in the synthesis of new proteins. This effect is observable after approximately four hours of this compound exposure.
-
Metabolomic Changes: Prolonged treatment with this compound causes alterations in the parasite's metabolome, including an increase in S-adenosyl methionine (SAM) and methylated lysine. This suggests a potential link between the inhibition of mRNA processing and cellular methylation pathways.
Quantitative Data
The following table summarizes the available quantitative data on the efficacy of this compound against various Trypanosoma species.
| Parameter | Species/Strain | Value | Reference |
| EC50 | Trypanosoma brucei | 20-80 nM | |
| Trypanosoma brucei (Lister 427) | 22.9 nM | ||
| Trypanosoma congolense (in vitro) | 84 nM | ||
| Trypanosoma vivax (ex vivo) | 215 nM | ||
| Resistance | T. brucei overexpressing CPSF3 | 3-fold increase in EC50 | |
| T. brucei (prolonged selection) | 1.5-fold resistance |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Analysis of Splicing Intermediates (Y-Structure)
The inhibition of trans-splicing is monitored by detecting the Y-shaped splicing intermediate.
-
Principle: The Y-structure is a transient RNA species formed during trans-splicing. Its presence indicates active splicing, while its absence suggests inhibition.
-
Methodology:
-
T. brucei cultures are treated with this compound for various time points.
-
Total RNA is extracted from the treated and untreated cells.
-
A primer extension assay is performed using a primer that specifically anneals to the spliced leader RNA.
-
The extension products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
The disappearance of the band corresponding to the Y-structure intermediate in this compound-treated samples indicates splicing inhibition.
-
Protein Synthesis Assay
The effect of this compound on protein synthesis is quantified using radiolabeled amino acids.
-
Principle: The incorporation of a radiolabeled amino acid, such as [³⁵S]-methionine, into newly synthesized proteins is measured. A decrease in incorporation indicates inhibition of protein synthesis.
-
Methodology:
-
T. brucei cells are incubated with this compound (typically at 10x EC50) for different durations.
-
The cells are then washed and incubated for a short period (e.g., 30 minutes) with [³⁵S]-methionine.
-
Following the pulse-labeling, the cells are lysed, and the total protein is precipitated.
-
The proteins are separated by SDS-PAGE, and the incorporated radioactivity is detected by autoradiography.
-
A Coomassie-stained gel is used as a loading control.
-
Northern Blot Analysis of mRNA Levels
The impact of this compound on specific mRNA transcripts is assessed by Northern blotting.
-
Principle: This technique is used to detect and quantify specific RNA molecules in a sample. It can reveal the accumulation of unprocessed polycistronic transcripts and the depletion of mature mRNAs.
-
Methodology:
-
RNA is extracted from this compound-treated and control T. brucei cells.
-
The RNA is separated by size using denaturing agarose gel electrophoresis.
-
The separated RNA is transferred to a membrane.
-
The membrane is hybridized with a labeled probe specific for a gene of interest, such as β-tubulin, or a probe for the spliced leader sequence to detect total mRNA.
-
The accumulation of larger, unprocessed bi-, tri-, and tetra-cistronic tubulin transcripts and a decrease in the mature mRNA signal are indicative of splicing inhibition.
-
CPSF3 Overexpression and Resistance Testing
The role of CPSF3 as the target of this compound is confirmed through overexpression studies.
-
Principle: If a drug's efficacy is diminished by the increased expression of a particular protein, that protein is likely the drug's target.
-
Methodology:
-
A construct for the inducible overexpression of CPSF3 (often with a tag like GFP for detection) is introduced into T. brucei.
-
The expression of the tagged CPSF3 is induced (e.g., with tetracycline).
-
The EC50 of this compound is determined for both the induced (overexpressing) and uninduced (wild-type level) cells.
-
A significant increase in the EC50 in the overexpressing cells validates CPSF3 as the target.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture and Mechanism of AN7973: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and relevant experimental data for AN7973, a promising anti-parasitic agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key information into a structured format, featuring detailed experimental protocols and visual representations of its biological pathways.
Chemical Structure of this compound
This compound is a benzoxaborole derivative, specifically a 6-carboxamide benzoxaborole.[1][2] Its unique structure, featuring a boron-heterocyclic core, is central to its biological activity.
Chemical Formula: C19H17BClN3O3[2]
Molecular Weight: 381.62 g/mol [2]
Canonical SMILES: ClC1=CC(N2C=CC=N2)=CC=C1C(NC3=CC=C(C(C)(C)OB4O)C4=C3)=O[2]
Mechanism of Action: Inhibition of mRNA Processing
This compound exerts its anti-parasitic effects by disrupting a fundamental cellular process in kinetoplastids: mRNA processing. In these organisms, genes are transcribed into long polycistronic precursor mRNAs, which must be processed into individual mature mRNAs through trans-splicing and polyadenylation.
This compound's primary target is the cleavage and polyadenylation specificity factor 3 (CPSF3), also known as CPSF73. By inhibiting this essential endonuclease, this compound effectively halts the maturation of mRNA. This leads to a rapid reduction in mature mRNA levels and a subsequent cessation of protein synthesis, ultimately resulting in parasite death.
The key steps in the signaling pathway affected by this compound are visualized in the diagram below:
Caption: Mechanism of action of this compound in kinetoplastid parasites.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant potency against various trypanosome species both in laboratory settings and in animal models.
| Parameter | Organism | Value | Reference |
| In vitro Potency | T. congolense | Potent | |
| In vivo Efficacy (mice) | T. congolense | Cure with a single 10 mg/kg i.p. dose | |
| In vivo Efficacy (goats) | T. congolense | Cure with a single 10 mg/kg bolus injection | |
| In vivo Efficacy (goats) | T. vivax | Cure with two 10 mg/kg intramuscular injections |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are outlined below.
Inhibition of trans-splicing Assay
This protocol is based on the detection of the Y-structure splicing intermediate, a hallmark of active trans-splicing.
Objective: To determine the effect of this compound on trans-splicing in Trypanosoma brucei.
Methodology:
-
Cell Culture: Cultivate bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Treatment: Incubate trypanosomes with a specific concentration of this compound (e.g., 5x EC50) for various time points (e.g., 0, 1, 2, 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent, following the manufacturer's instructions.
-
Primer Extension Analysis:
-
Design a radiolabeled primer complementary to the spliced leader RNA (SL RNA).
-
Perform a primer extension reaction using the extracted total RNA as a template.
-
Analyze the reaction products on a denaturing polyacrylamide gel.
-
-
Data Analysis: The disappearance of the band corresponding to the Y-structure splicing intermediate indicates the inhibition of trans-splicing.
Protein Synthesis Inhibition Assay
This protocol measures the rate of new protein synthesis in the presence of this compound.
Objective: To assess the impact of this compound on protein synthesis in trypanosomes.
Methodology:
-
Cell Culture and Drug Treatment: Treat T. brucei with this compound as described in the trans-splicing assay.
-
Metabolic Labeling:
-
During the last 30 minutes of the incubation period, add [35S]-methionine to the culture medium.
-
This will label newly synthesized proteins.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer.
-
Measure the total protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Autoradiography:
-
Separate the radiolabeled proteins by SDS-polyacrylamide gel electrophoresis.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
-
Data Analysis: A reduction in the intensity of the radiolabeled protein bands in this compound-treated samples compared to the control indicates inhibition of protein synthesis.
Conclusion
This compound represents a significant advancement in the development of anti-parasitic drugs. Its well-defined chemical structure and specific mechanism of action, targeting the essential mRNA processing machinery in kinetoplastids, make it a compelling candidate for further investigation and potential therapeutic application. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the collective effort to combat parasitic diseases.
References
AN7973: A Technical Overview of its Discovery and Development as a Trypanocidal Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the discovery, history, and mechanism of action of AN7973, a benzoxaborole compound investigated as a potential treatment for trypanosomiasis.
Introduction
Kinetoplastid parasites, including trypanosomes, are responsible for significant human and animal diseases, such as Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). The limitations of existing therapies, including toxicity and emerging resistance, have driven the search for novel drug candidates. The benzoxaborole class of compounds has emerged as a promising source of new anti-trypanosomal agents. This compound was identified as an early candidate for treating veterinary trypanosomosis, particularly infections caused by Trypanosoma congolense and Trypanosoma vivax in cattle.[1][2][3][4][5] It also served as a backup candidate for SCYX-7158 (acoziborole) for the treatment of HAT.
Discovery and Preclinical Development History
This compound was selected as a potential veterinary drug from a series of 7-carboxamido-benzoxaboroles, which are structurally related to acoziborole (AN5568/SCYX-7158), a compound currently in clinical trials for human sleeping sickness. The initial selection of this compound was based on its potent in vitro activity against T. congolense and its ability to cure infected mice with a single dose.
Proof-of-concept studies were conducted in goat and cattle models of infection. While this compound showed excellent efficacy against T. congolense, its effectiveness against T. vivax was significantly lower. A single 10 mg/kg intramuscular injection was sufficient to cure cattle of T. congolense infection. However, even with two injections at the same dose, it failed to consistently cure T. vivax infections. This lower efficacy against T. vivax ultimately precluded its development as a commercially viable treatment for bovine trypanosomosis, leading to its replacement by a more advanced candidate, AN11736.
Despite its discontinuation for veterinary use, research into this compound has been pivotal in validating a novel drug target in trypanosomes. More recently, this compound has been repositioned and identified as a potent drug candidate for treating cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium.
Mechanism of Action
The primary trypanocidal mechanism of this compound is the inhibition of mRNA processing. In kinetoplastids like Trypanosoma, transcription is polycistronic, meaning multiple genes are transcribed into a single long pre-mRNA. Individual mature mRNAs are then generated through a process involving trans-splicing and polyadenylation.
Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing within an hour. This results in a decrease in mature mRNA levels, the accumulation of peri-nuclear granules typical of splicing inhibition, and a subsequent halt in protein synthesis.
The molecular target of this compound has been identified as the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for mRNA processing. Overexpression of CPSF3 in T. brucei resulted in a three-fold increase in the EC50 value for this compound, indicating that the compound directly or indirectly targets this enzyme. Molecular modeling further supports the feasibility of this compound binding to and inhibiting CPSF3. This validation of mRNA processing as a druggable pathway in trypanosomes is a key outcome of the research on this compound.
Caption: Proposed mechanism of action for this compound in Trypanosoma.
Quantitative Data
| Trypanosome Species | Assay Type | EC50 Value (nM) |
| T. congolense | In vitro | 84 |
| T. vivax | Ex vivo | 215 |
| T. brucei | In vitro | 20 - 80 |
| Data sourced from. |
| Animal Model | Parasite Isolate | Dose | Route | Outcome |
| Mouse | T. congolense | 10 mg/kg (single dose) | i.p. | Cured 5/5 mice |
| Goat | T. congolense | 10 mg/kg (single dose) | i.m. | Cured |
| Goat | T. vivax | 10 mg/kg (single dose) | i.m. | Not cured (0/4) |
| Goat | T. vivax | 10 mg/kg (two doses) | i.m. | Cured |
| Cattle | T. congolense (drug-resistant) | 10 mg/kg (single dose) | i.m. | Cured 3/3 cattle |
| Cattle | T. vivax (drug-resistant) | 10 mg/kg (single dose) | i.m. | Not cured (0/3) |
| Cattle | T. vivax (drug-resistant) | 10 mg/kg (two doses) | i.m. | Cured 1/2 cattle |
| Data sourced from. |
Experimental Protocols
-
Cell Culture: Bloodstream-form Trypanosoma brucei are cultured to a density of approximately 5x10⁶ cells/mL.
-
Drug Treatment: Cells are incubated with this compound at a concentration equivalent to 10x its EC50 value for varying time points (e.g., 0, 1, 2, 4, 6, 8 hours). A control group with no drug is run in parallel.
-
Pulse Labeling: During the last 30 minutes of each time point, [³⁵S]-methionine is added to the culture medium to label newly synthesized proteins.
-
Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed in a suitable buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Electrophoresis: Equal amounts of protein from each sample are separated by denaturing polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The intensity of the bands corresponds to the rate of protein synthesis. A reduction in band intensity in drug-treated samples compared to the control indicates inhibition of protein synthesis.
Caption: Workflow for the protein synthesis inhibition assay.
-
Animal Selection: Healthy female Canarian goats, weighing between 12-35 kg and at least four months old, are selected for the study.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Infection: Goats are experimentally infected with either T. congolense or T. vivax. The infection is monitored by checking for the presence of parasites in the blood.
-
Drug Administration: Once the infection is established (parasitemia is confirmed), this compound is administered intramuscularly (i.m.). For T. congolense, a single bolus dose of 10 mg/kg is given. For T. vivax, both single and double dose (administered 24 hours apart) regimens of 10 mg/kg are tested.
-
Monitoring: Following treatment, the animals are monitored daily for clinical signs and parasitemia for a defined period (e.g., up to 60 days) to assess for cure, relapse, or treatment failure.
-
Outcome Assessment: A cure is defined as the permanent absence of detectable parasites in the blood for the duration of the follow-up period.
Caption: The discovery and development workflow of this compound for AAT.
Conclusion
This compound is a trypanocidal benzoxaborole that demonstrated significant promise in the early stages of its development. The investigation into its mechanism of action was a scientific success, providing crucial chemical validation for mRNA processing, specifically the endonuclease CPSF3, as a viable drug target in trypanosomes. However, its development as a veterinary therapeutic was halted due to insufficient efficacy against T. vivax in large animal models. The history of this compound serves as an important case study in drug development, highlighting how a compound that does not reach the market can still provide invaluable biological insights that pave the way for future therapeutic strategies.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
AN7973: A Technical Guide to its Inhibition of Kinetoplastid mRNA Processing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for a significant global disease burden in both humans and livestock.[1][2][3] The unique mechanism of mRNA maturation in these organisms, known as trans-splicing, presents a promising target for novel chemotherapeutics.[2][4] The benzoxaborole compound AN7973 has emerged as a potent inhibitor of this crucial process. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Mechanism of Action: Targeting CPSF3 to Disrupt mRNA Maturation
In kinetoplastids, genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual, mature mRNAs. This involves two coupled reactions: trans-splicing at the 5' end and polyadenylation at the 3' end. This compound exerts its trypanocidal activity by inhibiting a key enzyme in this process: the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3), an endonuclease responsible for cleaving the pre-mRNA to create the substrate for polyadenylation.
Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing, observable within one hour. This is evidenced by the loss of the "Y-structure" splicing intermediate, a hallmark of active trans-splicing. Consequently, there is a reduction in mature mRNA levels and an accumulation of unprocessed polycistronic transcripts. This disruption of mRNA processing ultimately leads to a cessation of protein synthesis and parasite death. While CPSF3 is the primary target, some evidence suggests that the mode of action of oxaboroles targeting mRNA processing may extend beyond CPSF3 inhibition alone.
dot
Caption: this compound inhibits the CPSF3 endonuclease, disrupting coupled trans-splicing and polyadenylation of pre-mRNA, which ultimately blocks protein synthesis and leads to parasite death.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against various Trypanosoma species. The data highlights its efficacy and provides insights into resistance mechanisms.
| Parameter | Organism | Value | Notes | Reference |
| EC50 | Trypanosoma brucei (bloodstream form) | 20–80 nM | In vitro | |
| EC50 | Trypanosoma brucei (procyclic form) | 5-10 times higher than bloodstream form | In vitro | |
| EC50 | Trypanosoma congolense | 84 nM | In vitro | |
| EC50 | Trypanosoma vivax | 215 nM | Ex vivo | |
| EC50 Shift | T. brucei with CPSF3 overexpression | 3-fold increase | Indicates CPSF3 as a target | |
| Resistance | Prolonged selection in this compound | 1.5-fold increase | Suggests other factors may be involved in resistance |
Key Experimental Protocols
The following sections outline the methodologies used to elucidate the mechanism of action of this compound.
Determination of EC50 Values
Objective: To quantify the concentration of this compound required to inhibit the growth of trypanosomes by 50%.
Methodology:
-
Cell Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.
-
Drug Dilution: A serial dilution of this compound is prepared in the culture medium.
-
Assay Setup: Parasites are seeded into 96-well plates at a density of 2 x 104 cells/mL. The this compound dilutions are added to the wells.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Resazurin-based assays (e.g., AlamarBlue) are commonly used. Resazurin is added to each well and incubated for an additional 4-6 hours. The fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to untreated controls, and the EC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with software such as GraphPad Prism.
Analysis of the Y-Structure Splicing Intermediate
Objective: To directly assess the effect of this compound on trans-splicing activity by measuring the levels of the Y-shaped splicing intermediate.
Methodology:
-
Treatment: T. brucei cultures are treated with this compound (typically at 10x EC50) for various time points (e.g., 0, 1, 2, 4 hours).
-
RNA Extraction: Total RNA is isolated from the treated and untreated parasite pellets using a standard method such as TRIzol reagent or a commercial kit.
-
Primer Extension: A radiolabeled (e.g., 32P) oligonucleotide primer complementary to a region downstream of the splice site in a highly expressed gene (e.g., tubulin) is annealed to the total RNA.
-
Reverse Transcription: Reverse transcriptase is used to extend the primer. The Y-structure intermediate will terminate the extension at the branch point, producing a specific-sized cDNA product.
-
Gel Electrophoresis and Autoradiography: The cDNA products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled products.
-
Quantification: The intensity of the band corresponding to the Y-structure is quantified using densitometry and normalized to a loading control.
dot
Caption: Experimental workflow for the analysis of the Y-structure splicing intermediate.
Northern Blot Analysis of mRNA Levels
Objective: To examine the effect of this compound on the levels of mature mRNA and unprocessed precursor transcripts.
Methodology:
-
RNA Preparation: Total RNA is extracted from this compound-treated and untreated trypanosomes as described above.
-
Gel Electrophoresis: The RNA is separated by size on a denaturing formaldehyde-agarose gel.
-
Blotting: The RNA is transferred from the gel to a nylon membrane.
-
Probe Preparation: A DNA or RNA probe specific to a gene of interest (e.g., tubulin or the spliced leader sequence) is labeled with a detectable marker (e.g., 32P or digoxigenin).
-
Hybridization: The membrane is incubated with the labeled probe in a hybridization buffer, allowing the probe to anneal to its complementary RNA sequence.
-
Washing and Detection: The membrane is washed to remove unbound probe, and the signal is detected by autoradiography or chemiluminescence, depending on the label used.
-
Analysis: A decrease in the band corresponding to mature mRNA and an accumulation of higher molecular weight bands (polycistronic precursors) indicates an inhibition of mRNA processing.
In Vitro Splicing Assay
Objective: To determine if this compound directly inhibits the splicing machinery in a cell-free system.
Methodology:
-
Extract Preparation: A whole-cell or nuclear extract is prepared from procyclic form T. brucei, which contains the active splicing machinery.
-
Substrate Preparation: A synthetic pre-mRNA substrate containing a splice acceptor site is transcribed in vitro.
-
Splicing Reaction: The extract is incubated with the pre-mRNA substrate, ATP, and other necessary cofactors in the presence of this compound or a vehicle control (DMSO).
-
RNA Analysis: The RNA from the reaction is extracted and analyzed by primer extension or RNase protection assay to detect the spliced product.
-
Interpretation: A reduction in the amount of spliced product in the presence of this compound indicates direct inhibition of the splicing machinery.
Metabolomic Analysis
Objective: To identify broader metabolic changes in trypanosomes upon treatment with this compound.
Methodology:
-
Sample Collection: T. brucei cultures are treated with this compound for a defined period (e.g., 5 hours). The metabolism is then rapidly quenched, and the cells are harvested.
-
Metabolite Extraction: Metabolites are extracted from the cell pellets using a solvent system, typically a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the metabolites and their fragmentation patterns.
-
Data Processing: The raw data is processed to identify and quantify the metabolites by comparing the experimental data to a library of known compounds.
-
Statistical Analysis: Statistical methods are used to identify metabolites that are significantly altered in the this compound-treated samples compared to the untreated controls.
Findings: Metabolomic analysis of this compound-treated trypanosomes revealed significant increases in S-adenosylmethionine (SAM) and methylated lysines, suggesting a link between splicing inhibition and cellular methylation pathways.
Conclusion
This compound is a potent trypanocidal agent that acts by inhibiting the essential process of mRNA trans-splicing. Its primary molecular target is the endonuclease CPSF3. The disruption of mRNA maturation leads to a cascade of events, culminating in the cessation of protein synthesis and parasite death. The experimental approaches detailed in this guide provide a framework for the continued investigation of this compound and other compounds targeting kinetoplastid mRNA processing, a validated and promising strategy for the development of new anti-parasitic drugs.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of AN7973: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro studies on the efficacy of AN7973, a promising benzoxaborole-based compound. This compound has demonstrated significant activity against various parasites, particularly kinetoplastids and Cryptosporidium. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols, and provides visual representations of the affected cellular pathways and experimental workflows.
Executive Summary
This compound is a 6-carboxamide benzoxaborole that has been investigated for its therapeutic potential against neglected tropical diseases.[1] In vitro studies have revealed its potent trypanocidal activity, with a primary mechanism of action involving the disruption of mRNA processing in trypanosomes.[2][3][4][5] Specifically, this compound inhibits trans splicing, a crucial step in the maturation of all mRNAs in these parasites. The cleavage and polyadenylation factor subunit 3 (CPSF3) has been identified as a potential molecular target for this compound. Beyond its effects on trypanosomes, this compound has also been shown to be a potent inhibitor of Cryptosporidium species, blocking their intracellular development.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified against several species of Trypanosoma. The following table summarizes the reported half-maximal effective concentration (EC50) values.
| Organism | EC50 (nM) | Reference |
| Trypanosoma congolense | 84 | |
| Trypanosoma vivax | 215 | |
| Trypanosoma brucei | 20-80 |
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Trypanosome Cell Culture and Drug Susceptibility Assay
-
Cell Lines: Bloodstream-form Trypanosoma brucei, T. congolense, and T. vivax are used.
-
Culture Conditions: The parasites are cultured in appropriate media (e.g., HMI-9 for T. brucei) supplemented with fetal bovine serum, at 37°C in a 5% CO2 environment.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations for the assays.
-
Susceptibility Assay:
-
Parasites are seeded in 96-well plates at a specific density.
-
Serial dilutions of this compound are added to the wells.
-
The plates are incubated for a defined period (e.g., 48-72 hours).
-
A resazurin-based cell viability reagent is added to each well.
-
After further incubation, the fluorescence is measured to determine the number of viable parasites.
-
The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Analysis of mRNA Processing (trans-splicing)
-
Treatment: T. brucei cultures are treated with this compound at a concentration equivalent to 10 times its EC50 for varying durations (e.g., 0 to 9 hours).
-
RNA Extraction: Total RNA is extracted from the treated and untreated parasite pellets using a suitable RNA purification kit.
-
Northern Blot Analysis:
-
Equal amounts of total RNA are separated by denaturing agarose gel electrophoresis.
-
The RNA is transferred to a nylon membrane.
-
The membrane is hybridized with a radiolabeled oligonucleotide probe specific to the spliced leader (SL) RNA.
-
The signals are detected by autoradiography to visualize the SLRNA and any intermediates, such as the Y-structure, which is indicative of active trans-splicing.
-
Protein Synthesis Analysis
-
Metabolic Labeling:
-
T. brucei cells are treated with this compound (10x EC50).
-
At different time points, the cells are washed and incubated in a methionine-free medium.
-
[35S]-methionine is added to the culture to radiolabel newly synthesized proteins.
-
-
Protein Separation and Detection:
-
The cells are lysed, and the total protein is quantified.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is stained (e.g., with Coomassie blue) to visualize total protein as a loading control.
-
The gel is then dried and exposed to an autoradiography film to detect the radiolabeled, newly synthesized proteins.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound in trypanosomes.
Caption: A generalized workflow for in vitro testing of this compound.
References
- 1. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
AN7973 Target Identification and Validation in Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Target Identification in Trypanosoma brucei: Inhibition of mRNA Processing
Initial investigations into the mechanism of action of AN7973 in T. brucei revealed a rapid and potent inhibition of mRNA processing. In kinetoplastids, transcription is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA molecule. Individual mRNAs are then generated through a process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of each mRNA, coupled with the polyadenylation of the preceding transcript.
Treatment of T. brucei with this compound was found to disrupt this essential process within an hour, leading to a decrease in mature mRNA levels and a halt in protein synthesis. This was evidenced by the loss of the Y-structure splicing intermediate, a hallmark of trans-splicing.
Identification of CPSF3 as the Molecular Target
The primary molecular target of this compound in T. brucei has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), also known as CPSF73. CPSF3 is a key endonuclease component of the polyadenylation complex, responsible for cleaving the 3' ends of mRNAs before the addition of the poly(A) tail.
The validation of CPSF3 as the target of this compound was achieved through several lines of experimental evidence:
-
Genetic Validation: Overexpression of CPSF3 in T. brucei resulted in a threefold increase in the EC50 value of this compound, indicating that higher levels of the target protein can overcome the inhibitory effect of the compound.
-
Molecular Modeling: Computational docking studies suggested that this compound can feasibly bind to the active site of T. brucei CPSF3.
While CPSF3 is the primary target, it is worth noting that prolonged selection of trypanosomes with this compound resulted in only a 1.5-fold resistance, suggesting that other mechanisms of action or resistance may exist.
Activity in Cryptosporidium: A Potent Growth Inhibitor
This compound has also been identified as a potent inhibitor of the growth of Cryptosporidium parvum and C. hominis, two species of significant human health concern. The compound effectively blocks the intracellular development of the parasite and appears to be parasiticidal.
Target Identification in Cryptosporidium: An Area of Ongoing Research
While the efficacy of this compound against Cryptosporidium is well-documented, its precise molecular target in this parasite has not yet been definitively identified. However, research on other benzoxaboroles provides clues to a potential mechanism of action. A related compound, AN6426, has been shown to inhibit leucyl-tRNA synthetase (LeuRS) in both Cryptosporidium and Toxoplasma gondii. This suggests that aminoacyl-tRNA synthetases could be a target class for benzoxaboroles in these apicomplexan parasites. Further investigation is required to determine if this compound also targets LeuRS or another component of the protein synthesis machinery in Cryptosporidium.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound against T. brucei and Cryptosporidium.
| Parameter | Organism | Value | Reference |
| EC50 | T. brucei (Wild-type) | Not explicitly stated in provided abstracts | |
| EC50 | T. brucei (CPSF3 overexpression) | 3-fold increase compared to wild-type | |
| Inhibition of trans-splicing | T. brucei | Within 1 hour of treatment |
| Parameter | Organism | Value | Reference |
| Inhibition of intracellular development | C. parvum and C. hominis | Potent inhibition | |
| Parasiticidal activity | Cryptosporidium | Appears to be parasiticidal |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used for the identification and validation of the this compound target in T. brucei.
T. brucei Culturing and Drug Sensitivity Assays
-
Cell Culture: Bloodstream form Trypanosoma brucei parasites are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO2.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), parasites are seeded in 96-well plates at a density of 2 x 10^4 cells/mL. This compound is added in a serial dilution, and the plates are incubated for 48 hours. Cell viability is then assessed using a resazurin-based assay, and the EC50 values are calculated using a suitable dose-response curve fitting model.
Analysis of mRNA Processing
-
RNA Extraction and Northern Blotting: T. brucei cultures are treated with this compound for various time points. Total RNA is then extracted using a TRIzol-based method. For Northern blotting, RNA is separated on a denaturing agarose gel, transferred to a nylon membrane, and hybridized with radiolabeled probes specific for the spliced leader RNA and other target mRNAs. The levels of mature mRNA and splicing intermediates are then visualized and quantified.
-
Y-Structure Splicing Intermediate Detection: The inhibition of trans-splicing can be directly observed by monitoring the levels of the Y-shaped splicing intermediate. This is typically done by primer extension or Northern blotting using probes that can distinguish the Y-structure from other RNA species.
Genetic Validation of CPSF3 as the Target
-
Overexpression of CPSF3: A tetracycline-inducible expression system is used to overexpress CPSF3 in T. brucei. The CPSF3 open reading frame is cloned into a pLEW100-based vector, which is then transfected into the parasites.
-
Confirmation of Overexpression: Overexpression of CPSF3 is confirmed by Western blotting using an antibody against an epitope tag (e.g., c-myc) fused to the protein.
-
EC50 Shift Assay: The EC50 of this compound is determined in both the wild-type and the CPSF3-overexpressing cell lines in the presence and absence of tetracycline. A significant increase in the EC50 upon induction of CPSF3 expression provides strong evidence that it is the drug's target.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in Trypanosoma brucei.
Experimental Workflow for Target Validation
References
- 1. Cryptosporidium and Toxoplasma Parasites Are Inhibited by a Benzoxaborole Targeting Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pharmacological Profile of the Benzoxaborole AN7973: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN7973 is a novel benzoxaborole compound that has demonstrated significant therapeutic potential against a range of protozoan parasites. Initially investigated as a treatment for veterinary trypanosomosis, its potent activity has also been established against Cryptosporidium, the causative agent of cryptosporidiosis, a severe diarrheal disease. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. The information is presented to support further research and development of this promising antiparasitic agent.
Mechanism of Action
This compound exerts its trypanocidal and anticryptosporidial effects primarily through the inhibition of mRNA processing.[1][2][3][4][5] In kinetoplastid parasites such as Trypanosoma, transcription is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA molecule. Individual mature mRNAs are then generated through a process of trans-splicing and polyadenylation.
This compound rapidly disrupts this crucial process. Within an hour of treatment in Trypanosoma brucei, this compound inhibits trans-splicing, leading to a loss of the Y-structure splicing intermediate and a subsequent reduction in mature mRNA levels. This disruption of gene expression ultimately leads to a cessation of protein synthesis and parasite death.
A key molecular target of this compound is believed to be the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for mRNA processing. Overexpression of CPSF3 in T. brucei has been shown to increase the EC50 value for this compound by threefold, suggesting that the compound directly or indirectly interacts with this enzyme. Molecular modeling also supports the feasibility of this compound inhibiting CPSF3. While CPSF3 is a primary target, it is possible that other mechanisms may contribute to the overall activity of benzoxaboroles.
In addition to its effects on mRNA processing, prolonged exposure to this compound can lead to alterations in parasite metabolism, specifically an increase in S-adenosyl methionine and methylated lysine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
AN7973: A Technical Overview of its Efficacy and Mechanism Against Key Animal African Trypanosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Animal African Trypanosomiasis (AAT), primarily caused by Trypanosoma congolense and Trypanosoma vivax, remains a significant impediment to livestock productivity in sub-Saharan Africa. The benzoxaborole compound AN7973 has emerged as a promising trypanocidal agent. This document provides a comprehensive technical guide on the effects of this compound on T. congolense and T. vivax. It synthesizes available data on its in vitro and in vivo efficacy, details the experimental protocols utilized in key studies, and elucidates its molecular mechanism of action through the inhibition of mRNA processing. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
The limited arsenal of drugs available for AAT is threatened by increasing drug resistance, necessitating the discovery and development of novel therapeutics. Benzoxaboroles represent a promising class of compounds with potent anti-trypanosomal activity. This compound was identified as an early candidate for the treatment of veterinary trypanosomosis. While it demonstrated significant efficacy, particularly against T. congolense, its reduced effectiveness against T. vivax in cattle has led to the advancement of next-generation compounds like AN11736.[1][2] Nevertheless, the study of this compound has provided invaluable insights into the mechanism of action of benzoxaboroles and has chemically validated mRNA processing as a viable drug target in trypanosomes.[1][3]
Quantitative Efficacy Data
The trypanocidal activity of this compound has been evaluated through both in vitro and in vivo studies against T. congolense and T. vivax. The following tables summarize the key quantitative findings from published research.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parasite Species | Assay Type | EC50 (nM) | Reference |
| Trypanosoma congolense | In vitro | 84 | [4] |
| Trypanosoma vivax | Ex vivo | 215 | |
| Trypanosoma brucei | In vitro | 20-80 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Parasite Species | Dose | Route | Outcome | Reference |
| Mouse | T. congolense | 10 mg/kg (single dose) | i.p. | Cure | |
| Goat | T. congolense | 10 mg/kg (single dose) | i.m. | Cure (3/3) | |
| Goat | T. congolense | 10 mg/kg (two doses, 24h apart) | i.m. | Cure (4/4) | |
| Goat | T. vivax | 10 mg/kg (two doses) | i.m. | Cure | |
| Cattle | T. congolense | 10 mg/kg (single dose) | i.m. | Cure (3/3) | |
| Cattle | T. vivax | 10 mg/kg (single dose) | i.m. | Not curative |
Mechanism of Action: Inhibition of mRNA Processing
The primary mechanism of action of this compound is the inhibition of mRNA processing in trypanosomes. Unlike in higher eukaryotes, transcription in kinetoplastids is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA. Individual mature mRNAs are then generated through a process involving trans-splicing and polyadenylation.
This compound disrupts this crucial pathway. Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing within an hour. This is evidenced by the loss of the Y-structure splicing intermediate and a reduction in the levels of mature mRNA. A consequence of this is the cessation of protein synthesis.
The molecular target of this compound has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease in the mRNA processing machinery. Overexpression of CPSF3 in T. brucei results in a three-fold increase in the EC50 for this compound, indicating that the compound binds to and inhibits this protein. This mode of action appears to be common among several trypanocidal benzoxaboroles.
Caption: Mechanism of action of this compound in trypanosomes.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound.
In Vitro and Ex Vivo Drug Sensitivity Assays
-
Parasite Culture: Trypanosoma congolense and T. brucei bloodstream forms are typically cultured in appropriate media (e.g., HMI-9) supplemented with fetal bovine serum at 37°C and 5% CO2. For T. vivax, which is not readily cultured in vitro, ex vivo assays are performed using parasites isolated from infected rodent blood.
-
Assay Principle: A viability assay, such as the AlamarBlue (resazurin reduction) assay, is commonly used. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Procedure:
-
Parasites are seeded in 96-well plates at a defined density.
-
A serial dilution of this compound is added to the wells.
-
Plates are incubated for a specified period (e.g., 48-72 hours).
-
A viability reagent (e.g., AlamarBlue) is added, and the plates are incubated for a further period.
-
The absorbance or fluorescence is measured using a plate reader.
-
The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Efficacy Studies in Animal Models
-
Animal Models: Mice, goats, and cattle are used as models for AAT.
-
Infection: Animals are infected with a defined number of parasites (e.g., T. congolense or T. vivax) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment: Once parasitemia is established, animals are treated with this compound at various doses and regimens (e.g., single or multiple doses) via i.p. or intramuscular (i.m.) routes.
-
Monitoring: Parasitemia is monitored regularly by microscopic examination of blood smears. The general health of the animals is also observed.
-
Outcome: The primary outcome is the clearance of parasites from the blood and the absence of relapse over a defined follow-up period.
Caption: General experimental workflow for this compound evaluation.
Investigation of the Mechanism of Action
-
Northern Blot Analysis: To assess the effect on mRNA processing, total RNA is extracted from this compound-treated and untreated trypanosomes. RNA is then separated by gel electrophoresis, transferred to a membrane, and hybridized with probes specific for spliced leader (SL) RNA and specific mRNAs (e.g., tubulin). Inhibition of splicing is observed as a decrease in mature mRNA and the accumulation of unprocessed precursors.
-
Primer Extension Assay: This technique is used to detect the Y-shaped splicing intermediate. A radiolabeled primer complementary to the SLRNA is used to reverse transcribe the RNA. The presence and quantity of the Y-structure can be determined by the size of the resulting cDNA products.
-
Metabolomics: To investigate broader metabolic effects, changes in the metabolome of trypanosomes following this compound treatment can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Genetic Validation: To confirm the target, trypanosome cell lines overexpressing the putative target (CPSF3) are generated. The drug sensitivity of these modified parasites is then compared to that of wild-type parasites. A rightward shift in the EC50 curve for the overexpressing line provides strong evidence for target engagement.
Conclusion
This compound is a potent trypanocidal compound that has significantly advanced our understanding of the benzoxaborole class of drugs. Its primary mechanism of action, the inhibition of mRNA processing via targeting CPSF3, represents a validated and promising strategy for the development of new treatments for Animal African Trypanosomiasis. While its differential efficacy against T. congolense and T. vivax in cattle has led to its replacement by more advanced candidates in the development pipeline, the wealth of data generated from the study of this compound provides a solid foundation for future research and development in this critical area of veterinary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide to the Benzoxaborole Class of Compounds and the Investigational Drug AN7973
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzoxaborole class of compounds, with a specific focus on the antitrypanosomal candidate, AN7973. It details their chemical properties, mechanisms of action, therapeutic applications, and relevant experimental methodologies.
Introduction to Benzoxaboroles
Benzoxaboroles are a versatile class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structure, featuring a boron atom integrated into a bicyclic ring system, confers distinct physicochemical properties, including Lewis acidity, which allows for reversible covalent interactions with biological targets.[3][4] This characteristic has enabled the development of benzoxaborole derivatives with a broad spectrum of therapeutic activities, including antifungal, antibacterial, antiparasitic, antiviral, anti-inflammatory, and anticancer effects.[5]
Two notable FDA-approved benzoxaborole drugs are Crisaborole (Eucrisa), a phosphodiesterase-4 (PDE4) inhibitor for atopic dermatitis, and Tavaborole (Kerydin), a leucyl-tRNA synthetase (LeuRS) inhibitor for onychomycosis. Several other benzoxaboroles are in various stages of clinical development, highlighting the therapeutic potential of this chemical scaffold.
This compound: A Case Study in Benzoxaborole Drug Development
This compound is a 6-carboxamide benzoxaborole that was investigated as a potential treatment for kinetoplastid infections, particularly African trypanosomiasis (sleeping sickness) in animals. It demonstrated significant efficacy against Trypanosoma species both in vitro and in vivo. Although it was eventually succeeded by other candidates for commercial development, the study of this compound has provided crucial insights into the mechanism of action of benzoxaboroles against these parasites and has validated a novel drug target.
Chemical Structures of Key Benzoxaboroles
The chemical structures of this compound and other relevant benzoxaboroles are presented below. The common benzoxaborole scaffold is highlighted.
-
This compound: A 6-carboxamide benzoxaborole.
-
Acoziborole (AN5568/SCYX-7158): A benzoxaborole in clinical trials for human African trypanosomiasis.
-
AN11736: A potent benzoxaborole developed for animal African trypanosomiasis.
-
Crisaborole (AN2728): An FDA-approved PDE4 inhibitor.
-
Tavaborole (AN2690): An FDA-approved antifungal agent that inhibits LeuRS.
Mechanism of Action
Benzoxaboroles exert their biological effects through various mechanisms, primarily by targeting and inhibiting essential enzymes.
Inhibition of mRNA Processing by this compound
The primary mechanism of action of this compound against trypanosomes is the inhibition of mRNA processing. In kinetoplastids, transcription is polycistronic, and individual mRNAs are generated through trans-splicing and polyadenylation. This compound targets and inhibits the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , an endonuclease that is essential for this process. Inhibition of CPSF3 disrupts the maturation of mRNA, leading to a decrease in protein synthesis and ultimately, parasite death. This mechanism has been validated as a key target for antitrypanosomal benzoxaboroles.
Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A primary mechanism of action for many antifungal and antibacterial benzoxaboroles, such as tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding tRNA. Benzoxaboroles bind to the editing site of LeuRS, forming a stable adduct with the terminal adenosine of tRNALeu. This "trapping" of the tRNA prevents the enzyme from functioning, thereby halting protein synthesis and leading to cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other selected benzoxaboroles against various pathogens.
Table 1: Antitrypanosomal Activity of Benzoxaboroles
| Compound | Organism | EC50 / IC50 | Reference(s) |
| This compound | T. brucei | 22.9 nM | |
| T. congolense | 84 nM | ||
| T. vivax | 215 nM | ||
| Acoziborole | T. b. brucei | 0.07 - 0.37 µg/mL | |
| (SCYX-7158) | T. b. rhodesiense | ~0.07 - 0.37 µg/mL | |
| T. b. gambiense | ~0.07 - 0.37 µg/mL | ||
| AN11736 | T. congolense | 0.15 nM | |
| T. vivax | 1.3 nM |
Table 2: Antibacterial and Antifungal Activity of Benzoxaboroles
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Tavaborole | Trichophyton rubrum | - | |
| (AN2690) | Trichophyton mentagrophytes | - | |
| Crisaborole | - | - | - |
| (AN2728) | |||
| Epetraborole | Mycobacterium abscessus | - | |
| GSK656 | Mycobacterium abscessus | ≤ 25 mg/L | |
| Mycobacterium intracellulare | > 8.0 mg/L | ||
| EC/11770 | Mycobacterium abscessus | 0.7 - 1.2 µM | |
| Mycobacterium avium complex (MAC) | 0.3 µM |
Note: Specific MIC values for Tavaborole and Crisaborole are not detailed in the provided search results, as their primary applications are topical for fungal and inflammatory conditions, respectively.
Experimental Protocols
This section outlines the methodologies for key experiments used in the characterization of benzoxaboroles.
Northern Blot Analysis for mRNA Processing
This protocol is used to assess the impact of compounds like this compound on mRNA processing by detecting changes in mRNA levels and the accumulation of splicing intermediates.
Methodology:
-
Cell Culture and Treatment: Trypanosoma cultures are treated with the benzoxaborole compound at a specified concentration (e.g., 10x EC50) for various time points.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using standard methods (e.g., Trizol reagent).
-
Gel Electrophoresis: The extracted RNA is separated by size on a denaturing formaldehyde-agarose gel.
-
Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action.
-
Cross-linking: The RNA is fixed to the membrane using UV irradiation.
-
Prehybridization: The membrane is incubated in a prehybridization buffer to block non-specific binding sites.
-
Probe Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the target mRNA sequence (e.g., a probe for the spliced leader sequence to detect all mRNAs, or a gene-specific probe).
-
Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
Detection: The labeled probe is detected using autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes), revealing the abundance and size of the target RNA.
In Vitro CPSF3 Inhibition Assay
This assay directly measures the ability of a benzoxaborole compound to inhibit the endonuclease activity of CPSF3.
Methodology:
-
Recombinant Protein Expression and Purification: Recombinant CPSF3 is expressed (e.g., in E. coli or insect cells) and purified.
-
Substrate Preparation: A labeled RNA substrate containing the cleavage site for CPSF3 is synthesized.
-
Inhibition Assay: The purified CPSF3 enzyme is incubated with the RNA substrate in the presence of varying concentrations of the benzoxaborole inhibitor.
-
Product Analysis: The reaction products (cleaved RNA fragments) are separated by gel electrophoresis and quantified.
-
Data Analysis: The extent of inhibition is determined by comparing the amount of cleaved product in the presence of the inhibitor to the control (no inhibitor). IC50 values can then be calculated.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay determines the inhibitory activity of benzoxaboroles against LeuRS.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant LeuRS, tRNALeu, and radiolabeled leucine are prepared.
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP, Mg2+, LeuRS, tRNALeu, and radiolabeled leucine, with or without the benzoxaborole inhibitor.
-
Incubation: The reaction mixture is incubated to allow for the aminoacylation of tRNALeu.
-
Precipitation and Washing: The reaction is stopped, and the charged tRNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter. Unincorporated radiolabeled leucine is washed away.
-
Quantification: The amount of radioactivity on the filter, which corresponds to the amount of charged tRNALeu, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
Conclusion
The benzoxaborole class of compounds represents a rich and versatile source of therapeutic agents with diverse mechanisms of action. The investigation of this compound has not only demonstrated the potential of benzoxaboroles as potent antiparasitic agents but has also been instrumental in validating CPSF3 as a druggable target in trypanosomes. The continued exploration of this chemical scaffold, aided by the experimental approaches detailed in this guide, holds significant promise for the development of new and effective treatments for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of AN7973 Against Trypanosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AN7973 is a benzoxaborole-based compound that has demonstrated significant trypanocidal activity. It was initially investigated as a potential treatment for veterinary trypanosomosis, particularly for infections caused by Trypanosoma congolense and Trypanosoma brucei.[1] This document provides a detailed protocol for the in vitro evaluation of this compound's efficacy against various trypanosome species, summarizes its known potency, and illustrates its mechanism of action.
This compound's primary mode of action is the inhibition of mRNA processing in trypanosomes.[1][2][3][4] Specifically, it inhibits the crucial process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of all mRNAs. This disruption leads to a rapid decrease in mature mRNA levels and a subsequent halt in protein synthesis, ultimately causing parasite death. The molecular target of this compound is believed to be the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease in the mRNA processing machinery.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported 50% effective concentration (EC50) values of this compound against different trypanosome species and life-cycle stages.
| Trypanosome Species | Life-Cycle Stage | EC50 (nM) | Reference |
| Trypanosoma brucei | Bloodstream form | 20-80 | |
| Trypanosoma brucei | Procyclic form | 5-10 times higher than bloodstream forms | |
| Trypanosoma congolense | - | 84 | |
| Trypanosoma vivax | - | 215 |
Experimental Protocols
This section outlines the detailed methodology for determining the in vitro efficacy of this compound against bloodstream forms of Trypanosoma brucei. This protocol can be adapted for other trypanosome species and life-cycle stages with appropriate modifications to the culture conditions.
1. Materials and Reagents:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium
-
Fetal Calf Serum (FCS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Alamar Blue (Resazurin) solution
-
96-well microtiter plates (flat bottom, sterile)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
-
Hemocytometer or automated cell counter
2. Preparation of Media and Compound:
-
Complete HMI-9 Medium: To prepare 100 mL of complete medium, supplement 88 mL of HMI-9 base medium with 10 mL of heat-inactivated FCS and 1 mL of Penicillin-Streptomycin solution.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store at -20°C.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the parasites (typically ≤0.5%).
3. In Vitro Drug Sensitivity Assay (Alamar Blue Assay):
-
Parasite Culture: Culture bloodstream-form T. brucei in complete HMI-9 medium in a humidified incubator at 37°C with 5% CO2. Maintain the parasite density in the logarithmic growth phase.
-
Cell Seeding: Determine the parasite density using a hemocytometer. Dilute the parasite culture with complete HMI-9 medium to a final concentration of 2 x 10^4 cells/mL. Add 100 µL of this cell suspension to each well of a 96-well plate, resulting in 2,000 cells per well.
-
Compound Addition: Add 100 µL of the serially diluted this compound solutions to the designated wells. Include wells with medium only (blank), cells with medium and the corresponding DMSO concentration (negative control), and a positive control with a known trypanocidal drug if desired.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Addition of Alamar Blue: After the 48-hour incubation, add 20 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.
-
Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from the blank wells.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Mechanism of Action of this compound in Trypanosomes
Caption: this compound inhibits the CPSF3 endonuclease, disrupting mRNA trans-splicing and leading to parasite death.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for determining the in vitro efficacy of this compound against trypanosomes using the Alamar Blue assay.
References
Application Notes and Protocols for the Laboratory Synthesis of AN7973
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of AN7973, a benzoxaborole compound with demonstrated trypanocidal and anticryptosporidial activities. The synthesis involves the preparation of a key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, followed by its acetylation to yield the final product.
Mechanism of Action and Biological Activity
This compound is a member of the benzoxaborole class of compounds, which have emerged as promising therapeutic agents for various infectious diseases. The primary mechanism of action for this compound in trypanosomes is the inhibition of mRNA processing.[1][2][3] Treatment of Trypanosoma brucei with this compound has been shown to inhibit trans-splicing within an hour, leading to a reduction in mRNA levels and the cessation of protein synthesis.[1][3] A potential molecular target for this compound is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in mRNA maturation. Overexpression of CPSF3 in T. brucei has been shown to increase the EC50 for this compound, suggesting it is a key target. In addition to its trypanocidal activity, this compound has been identified as a potent inhibitor of Cryptosporidium parvum and Cryptosporidium hominis, where it blocks intracellular parasite development.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Organism/Target | Value | Reference |
| EC50 | T. brucei | Increased 3-fold with CPSF3 overexpression | |
| In vivo efficacy | T. congolense in mice | Cure with a single 10 mg/kg i.p. dose | |
| In vivo efficacy | T. congolense in goats | Cured with a single 10 mg/kg injection | |
| In vivo efficacy | T. vivax in goats | Required two 10 mg/kg injections for cure | |
| EC90 | C. parvum | 0.21 µM |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in two main stages:
-
Synthesis of the key intermediate: 6-amino-1-hydroxy-2,1-benzoxaborolane.
-
Acetylation of the intermediate to yield N-(1-hydroxy-1,3-dihydrobenzo[c]oxaborol-6-yl)acetamide (this compound).
Two practical routes for the synthesis of the 6-amino-1-hydroxy-2,1-benzoxaborolane intermediate have been described, starting from either 4-tolunitrile or 2-methyl-5-nitroaniline. The following protocol details the route starting from 2-methyl-5-nitroaniline as it is described as more practical and scalable due to milder operating conditions and a more facile isolation process.
Diagram of the Synthetic Workflow
References
Application Notes and Protocols for Studying mRNA Splicing in Kinetoplastids with AN7973
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetoplastids, a group of flagellated protozoa including the human pathogens Trypanosoma and Leishmania, possess a unique mechanism of mRNA maturation known as trans-splicing. In this process, a common 39-nucleotide spliced leader (SL) sequence is added to the 5' end of all nuclear mRNAs. This essential pathway presents a promising target for novel therapeutic interventions. AN7973, a benzoxaborole compound, has been identified as a potent inhibitor of this process, offering a valuable tool for studying the intricacies of kinetoplastid mRNA splicing and for the development of new anti-trypanosomal drugs.[1][2]
These application notes provide a comprehensive guide to utilizing this compound in studies of mRNA splicing in kinetoplastids, with a focus on Trypanosoma brucei. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action of this compound
This compound rapidly inhibits trans-splicing in T. brucei, leading to a reduction in mature mRNA levels and a subsequent block in protein synthesis.[1][3] The primary molecular target of this compound is believed to be the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease involved in the coupled processes of trans-splicing and polyadenylation in kinetoplastids.[1] Inhibition of CPSF3 disrupts the maturation of polycistronically transcribed pre-mRNAs into individual, translatable mRNAs. Overexpression of CPSF3 has been shown to confer resistance to this compound, further validating it as a key target.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound against Trypanosoma brucei.
| Parameter | Value | Trypanosoma Species | Reference |
| EC50 | 20-80 nM | T. brucei (in vitro) | |
| EC50 | 215 nM | T. vivax (ex vivo) | |
| EC50 | 84 nM | T. congolense (in vitro) | |
| Fold-resistance to this compound | ~3-fold | T. brucei overexpressing CPSF3 | |
| Time to inhibit trans-splicing | < 1 hour | T. brucei |
Signaling Pathway of this compound Action
References
Application Note: AN7973 for High-Throughput Screening in Anti-Trypanosomal Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AN7973 is a benzoxaborole compound with potent trypanocidal activity. Its mechanism of action involves the inhibition of mRNA processing in kinetoplastids, a class of protozoan parasites that includes the causative agents of human African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania spp.).[1][2] Specifically, this compound is proposed to target the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the trans-splicing of pre-mRNA in these organisms.[1][3][4] This unique mode of action makes this compound and its target, CPSF3, a compelling system for the discovery of new anti-trypanosomal drugs.
This application note provides a detailed protocol for the use of this compound as a positive control in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of Trypanosoma brucei. The primary assay described is a whole-cell viability assay using Alamar Blue in a 384-well format, which is a robust and cost-effective method for HTS.
Signaling Pathway of this compound Action
This compound disrupts the essential process of mRNA maturation in trypanosomes. In these organisms, genes are transcribed as long polycistronic precursor mRNAs. Individual mature mRNAs are generated through a process called trans-splicing, where a capped 39-nucleotide spliced leader (SL) RNA is added to the 5' end of each mRNA. This process is coupled with the polyadenylation of the upstream mRNA. This compound is believed to inhibit CPSF3, a key endonuclease in this pathway, leading to a failure in trans-splicing, reduced mRNA levels, and subsequent inhibition of protein synthesis, ultimately causing parasite death.
Quantitative Data
This compound exhibits potent activity against various trypanosomatids. The following table summarizes its in vitro efficacy and provides expected performance metrics for HTS assays.
| Parameter | Organism | Value | Reference |
| EC50 | Trypanosoma brucei | Variable (dependent on strain) | |
| Trypanosoma congolense | Potent in vitro activity | ||
| Cryptosporidium parvum | 0.13 - 0.43 µM | ||
| HTS Assay Performance | Trypanosoma brucei (Alamar Blue Assay) | ||
| Z'-factor | > 0.5 | ||
| DMSO Tolerance | Up to 0.42% |
Experimental Protocols
High-Throughput Screening Workflow for Anti-Trypanosomal Compounds
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify new anti-trypanosomal compounds, incorporating this compound as a positive control.
Detailed Protocol: 384-Well Alamar Blue Viability Assay for T. brucei
This protocol is adapted from Sykes and Avery (2009) for a 384-well format HTS assay.
Materials:
-
Trypanosoma brucei brucei bloodstream form (e.g., strain 427)
-
HMI-9 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Alamar Blue reagent
-
This compound (for positive control)
-
Dimethyl sulfoxide (DMSO, for negative control)
-
384-well clear bottom, black-walled tissue culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Maintain T. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Compound Plating:
-
Using an automated liquid handler or multichannel pipette, dispense test compounds from your library into the wells of a 384-well plate.
-
For controls, dispense this compound (e.g., at a final concentration of 10x EC50) into designated positive control wells and an equivalent volume of DMSO into negative control wells. The final DMSO concentration should not exceed 0.42%.
-
-
Cell Seeding:
-
Dilute the T. brucei culture to the desired seeding density (e.g., 2 x 10^3 cells/mL).
-
Dispense 55 µL of the cell suspension into each well of the 384-well plate containing the pre-plated compounds and controls.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Normalize the data to the positive and negative controls.
-
Identify "hits" as compounds that reduce cell viability below a predetermined threshold (e.g., >50% inhibition).
-
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of new drugs against trypanosomiasis. Its well-characterized mechanism of action and potent in vitro activity make it an ideal positive control for high-throughput screening campaigns. The provided protocol for a 384-well Alamar Blue-based whole-cell viability assay offers a robust, scalable, and cost-effective method for identifying novel anti-trypanosomal compounds. The successful implementation of this assay, with appropriate validation using this compound, can significantly accelerate the discovery of new lead compounds for the treatment of these devastating neglected diseases.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 4. scielo.br [scielo.br]
AN7973 experimental design for animal trypanosomosis studies
Topic: Preclinical In Vivo Efficacy Evaluation of Novel Trypanocidal Agents Using a Murine Model of African Trypanosomiasis. This application note provides a comprehensive framework for the in vivo assessment of "Compound-X" (referred to herein as AN7973), a novel therapeutic candidate for African Trypanosomiasis.
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapies for trypanosomiasis.
Introduction
African Trypanosomiasis, also known as sleeping sickness in humans and Nagana in animals, is a devastating disease caused by protozoan parasites of the genus Trypanosoma. The disease progresses from a hemolymphatic (Stage 1) to a meningoencephalitic (Stage 2) phase, which is fatal if left untreated.[1][2] The current drug pipeline is limited, and existing treatments suffer from issues of toxicity and emerging resistance, necessitating the urgent development of new, safe, and effective trypanocidal drugs.[3][4][5]
This application note details a robust experimental design for the preclinical evaluation of this compound in a murine model of Trypanosoma brucei infection. The described protocols cover parasite culture, animal infection, parasitemia monitoring, drug efficacy assessment, and neurological deficit scoring. Furthermore, advanced techniques such as in vivo bioluminescence imaging (BLI) are incorporated to provide a highly sensitive, real-time analysis of parasite burden and dissemination.
Experimental Design and Workflow
A multi-stage experimental workflow is proposed to comprehensively evaluate the efficacy of this compound. The design incorporates both early-stage (hemolymphatic) and late-stage (neurological) models of the disease.
Caption: High-level experimental workflow for in vivo efficacy testing of this compound.
Materials and Methods
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Key ethical principles include the 3Rs: Replacement, Reduction, and Refinement, to minimize animal suffering.
Parasite Strains and Culture
-
Parasite: Trypanosoma brucei brucei GVR35 expressing red-shifted firefly luciferase is recommended for its ability to establish late-stage infections and for sensitive detection via bioluminescence. This strain is infective to animals but not humans.
-
Culture: Parasites are cultured in vitro in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
Animal Model
-
Species: Female BALB/c mice (6-8 weeks old) are commonly used. Immunocompetent mouse strains are crucial for studying host-parasite interactions.
-
Housing: Animals should be housed in specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
Experimental Protocols
Protocol 1: Mouse Infection
-
Parasite Preparation: Harvest logarithmically growing T. b. brucei from culture. Centrifuge at 1500 x g for 10 minutes and resuspend the pellet in phosphate-buffered saline (PBS).
-
Inoculum Preparation: Count parasites using a hemocytometer and adjust the concentration to 1 x 10⁵ parasites/mL in PBS.
-
Infection: Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the parasite suspension, delivering a final inoculum of 2 x 10⁴ parasites per mouse. A control group should be injected with PBS only.
Protocol 2: Determination of Parasitemia
-
Sample Collection: Starting from day 3 post-infection (p.i.), collect a small drop of blood (approx. 5 µL) from the tail vein.
-
Quantification: Dilute the blood 1:100 in a suitable buffer. Load the diluted blood onto a hemocytometer (Neubauer chamber) and count the number of trypanosomes under a microscope at 40x magnification.
-
Calculation: Calculate the number of parasites per mL of blood. The limit of detection for this method is typically around 1 x 10⁵ parasites/mL.
Protocol 3: In Vivo Bioluminescence Imaging (BLI)
BLI offers a non-invasive, highly sensitive method to quantify parasite load and distribution in real-time throughout the entire experiment.
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.
-
Animal Preparation: Anesthetize mice using isoflurane (2-3% in oxygen).
-
Substrate Injection: Inject each mouse i.p. with the D-luciferin solution at a dose of 150 mg/kg body weight.
-
Imaging: Wait 10 minutes for substrate distribution. Place the anesthetized mouse in the imaging chamber of a CCD camera-based system (e.g., IVIS Spectrum).
-
Image Acquisition: Acquire ventral and dorsal images with an exposure time of 1-5 minutes, depending on signal intensity.
-
Analysis: Quantify the bioluminescent signal (total flux in photons/second) from defined regions of interest (e.g., whole body, head) using appropriate software. The signal directly correlates with pathogen load.
Caption: Workflow for in vivo bioluminescence imaging (BLI).
Protocol 4: Drug Efficacy Study
-
Group Allocation: On day 4 p.i. (for acute, Stage 1 model) or day 21 p.i. (for chronic, Stage 2 model), randomize mice into treatment groups (n=5-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% PEG400).
-
Group 2: this compound (e.g., 50 mg/kg).
-
Group 3: Reference drug (e.g., Diminazene aceturate, 10 mg/kg).
-
-
Administration: Administer treatments for 5 consecutive days via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Continue to monitor parasitemia, body weight, and clinical signs daily during and after treatment. Perform BLI weekly.
-
Cure Criteria: A mouse is considered cured if no parasites are detected in the blood for at least 60 days post-treatment. Relapse is common, making long-term monitoring essential.
Protocol 5: Neurological Assessment (for Stage 2 Model)
For late-stage studies, a clinical assessment score can be used to quantify neurological impairment.
-
Observation: Observe mice for specific neurological and behavioral signs.
-
Scoring: Assign a score based on the severity of symptoms (see Table 2).
-
Frequency: Perform scoring daily from the start of the late-stage treatment.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Parasitemia Levels and Bioluminescence Signal Post-Treatment
| Day Post-Treatment | Group | Mean Parasitemia (parasites/mL ± SEM) | Mean Bioluminescence (photons/sec ± SEM) |
|---|---|---|---|
| 1 | Vehicle | 5.2 x 10⁷ ± 0.8 x 10⁷ | 2.1 x 10¹⁰ ± 0.5 x 10¹⁰ |
| This compound | 1.1 x 10⁶ ± 0.3 x 10⁶ | 4.5 x 10⁸ ± 1.2 x 10⁸ | |
| Reference | < 1 x 10⁵ | 8.9 x 10⁷ ± 2.1 x 10⁷ | |
| 7 | Vehicle | 9.8 x 10⁷ ± 1.2 x 10⁷ | 5.5 x 10¹⁰ ± 0.9 x 10¹⁰ |
| This compound | < 1 x 10⁵ | < 1 x 10⁶ | |
| Reference | < 1 x 10⁵ | < 1 x 10⁶ | |
| 30 | Vehicle | Animals reached endpoint | Animals reached endpoint |
| This compound | < 1 x 10⁵ | < 1 x 10⁶ |
| | Reference | < 1 x 10⁵ | < 1 x 10⁶ |
Table 2: Neurological Scoring System for Late-Stage Trypanosomiasis
| Score | Gait | Activity Level | General Appearance |
|---|---|---|---|
| 0 | Normal | Normal, active | Smooth coat, normal posture |
| 1 | Slightly unsteady | Reduced activity | Mildly ruffled fur |
| 2 | Ataxic, wobbly | Lethargic, slow movement | Ruffled fur, hunched posture |
| 3 | Severe ataxia, unable to walk | Immobile unless stimulated | Piloerection, severe hunching |
| 4 | Moribund | Unresponsive | - |
Table 3: Summary of Efficacy Outcomes
| Group | Dose (mg/kg) | Cure Rate (%) | Mean Survival Time (Days ± SEM) |
|---|---|---|---|
| Vehicle | - | 0 | 25 ± 2 |
| This compound | 50 | 100 | > 60 |
| Reference Drug | 10 | 100 | > 60 |
Signaling Pathway Visualization
Understanding the potential mechanism of action of this compound is critical. While the specific target is under investigation, many trypanocidal drugs interfere with essential parasite metabolic pathways. The following diagram illustrates the polyamine biosynthesis pathway, a validated drug target in Trypanosoma brucei.
Caption: The polyamine biosynthesis pathway in T. brucei, a key drug target.
References
- 1. Bioluminescence Imaging to Detect Late Stage Infection of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of the Art in African Trypanosome Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AN7973 Efficacy Against Cryptosporidium parvum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to evaluate the efficacy of the benzoxaborole compound AN7973 against the protozoan parasite Cryptosporidium parvum, a significant cause of diarrheal disease (cryptosporidiosis) in humans and animals.[1][2][3] The following protocols are based on established in vitro and in vivo models and are intended to guide researchers in the preclinical assessment of this compound and other potential anti-cryptosporidial drug candidates.
Overview of this compound and its Anti-Cryptosporidial Activity
This compound is a promising drug candidate that has demonstrated potent activity against Cryptosporidium parvum and Cryptosporidium hominis, the two species most relevant to human health.[1][2] It has been shown to block the intracellular development of the parasite and appears to be parasiticidal. Efficacy has been demonstrated in both acute and established murine models of cryptosporidiosis, as well as in a neonatal dairy calf model, which closely mimics the disease in human infants.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound against Cryptosporidium parvum
| Parameter | Value | Cell Line | C. parvum Isolate | Notes |
| EC50 | 0.13 - 0.43 µM | HCT-8 | Bunch Grass Farms (BGF) Iowa | 48-hour exposure. |
| EC50 | Comparable to BGF isolate | HCT-8 | Field isolates | |
| EC50 | Comparable to BGF isolate | HCT-8 | University of Arizona Iowa | |
| EC90 | 0.21 µM (approx.) | HCT-8 | Bunch Grass Farms Iowa | Used for subsequent mechanism of action studies. |
Table 2: In Vivo Efficacy of this compound in Murine Models of C. parvum Infection
| Animal Model | Dosage | Treatment Duration | Efficacy | Positive Control |
| NOD scid gamma (NSG) mice (established infection) | 25 mg/kg (once daily, oral gavage) | 4 days | >99% reduction in fecal parasite shedding. | Paromomycin (~90% reduction) |
| NSG mice (established infection) | 10 mg/kg (once daily, oral gavage) | 4 days | >90% reduction in fecal parasite shedding. | Paromomycin (~90% reduction) |
| IFN-γ KO mice (acute infection) | 10 mg/kg (once daily) | Not specified | Dose-dependent efficacy, maximal efficacy similar to clofazimine. | Clofazimine |
Table 3: In Vivo Efficacy of this compound in a Neonatal Calf Model of C. parvum Infection
| Parameter | Observation |
| Fecal Parasite Shedding | Nearly five-log reduction in the first three days of treatment. |
| Clinical Signs | Reduced diarrhea and dehydration. |
Experimental Protocols
In Vitro Inhibition of C. parvum Growth in HCT-8 Cells
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against C. parvum grown in the human ileocecal adenocarcinoma cell line HCT-8.
Materials:
-
HCT-8 cells (ATCC CCL-244)
-
C. parvum oocysts (e.g., Bunch Grass Farms Iowa isolate)
-
Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., nitazoxanide, paromomycin)
-
96-well microplates
-
Reagents for parasite staining (e.g., Vicia villosa lectin conjugated to a fluorescent dye)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed HCT-8 cells into 96-well plates and culture until they form a confluent monolayer.
-
Prepare C. parvum sporozoites by excysting oocysts (e.g., incubation in acidic solution followed by incubation in the presence of taurocholic acid).
-
Infect the HCT-8 cell monolayers with C. parvum sporozoites.
-
After a 3-hour invasion period, remove the inoculum and add fresh culture medium containing serial dilutions of this compound. Include appropriate controls (DMSO vehicle control, positive control drug).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, fix the cells and stain for parasites using a fluorescently labeled lectin or specific antibodies.
-
Image the plates using a high-content imaging system to enumerate the number of parasites per well.
-
Calculate the percent inhibition of parasite growth for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a suitable nonlinear regression model.
EdU Incorporation Assay to Assess Impact on DNA Synthesis
This assay investigates whether this compound affects DNA synthesis in the intracellular stages of C. parvum.
Materials:
-
C. parvum-infected HCT-8 cell monolayers (prepared as in 3.1)
-
5-ethynyl-2´-deoxyuridine (EdU) labeling reagent
-
This compound (at a concentration of 2 x EC90, e.g., 0.42 µM)
-
Click-iT® EdU Alexa Fluor® imaging kit (or equivalent)
-
Fluorescently labeled Vicia villosa lectin (to stain all parasites)
-
Fluorescence microscope
Protocol:
-
Prepare C. parvum-infected HCT-8 cell monolayers in a suitable format for imaging (e.g., chamber slides or 96-well plates).
-
Add this compound (at 2 x EC90) or DMSO (control) to the infected cells.
-
Simultaneously, add EdU to the culture medium to label newly synthesized DNA.
-
Incubate for a period that allows for significant parasite replication and DNA synthesis (e.g., 24-48 hours).
-
Fix and permeabilize the cells according to the manufacturer's protocol for the EdU imaging kit.
-
Perform the click reaction to fluorescently label the incorporated EdU.
-
Stain all parasites with a fluorescently labeled Vicia villosa lectin.
-
Image the cells using a fluorescence microscope, capturing images for both total parasites (lectin stain) and parasites with newly synthesized DNA (EdU stain).
-
Observe and quantify the number of EdU-positive parasites in the this compound-treated and control groups. A reduction in EdU-positive parasites in the presence of this compound indicates inhibition of DNA synthesis.
In Vivo Efficacy Assessment in Immunocompromised Mice
This protocol outlines the use of immunodeficient mice to evaluate the in vivo efficacy of this compound against an established C. parvum infection.
Materials:
-
NOD scid gamma (NSG) mice (or other suitable immunocompromised strain, e.g., IFN-γ KO mice)
-
C. parvum oocysts
-
This compound formulation for oral gavage
-
Control compounds (e.g., paromomycin)
-
Cages with raised wire floors to facilitate fecal collection
-
Materials for oocyst enumeration from feces (e.g., sucrose flotation, fluorescently labeled antibodies, flow cytometry, or qPCR)
Protocol:
-
Infect NSG mice by oral gavage with C. parvum oocysts.
-
Allow the infection to establish for 7 days.
-
Begin treatment with this compound (e.g., 10 mg/kg or 25 mg/kg) administered once daily by oral gavage. Include a vehicle control group and a positive control group (e.g., paromomycin).
-
Collect fecal samples daily from each mouse.
-
Quantify the number of oocysts shed per gram of feces using a validated method (e.g., immunofluorescence microscopy, flow cytometry, or qPCR targeting a C. parvum-specific gene like 18S rRNA).
-
Continue treatment and fecal monitoring for a defined period (e.g., 4 days).
-
Calculate the percent reduction in oocyst shedding in the this compound-treated groups compared to the vehicle control group.
-
Monitor mice for any signs of toxicity or adverse effects throughout the experiment.
Visualizations
Caption: Workflow for assessing this compound efficacy.
Caption: In Vitro C. parvum Inhibition Assay Workflow.
Caption: In Vivo Efficacy Assessment in a Mouse Model.
References
Application Notes and Protocols for Evaluating the Metabolic Effects of AN7973
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN7973 is a benzoxaborole compound with potent trypanocidal activity. Its primary mechanism of action is the inhibition of mRNA processing in trypanosomes, which subsequently disrupts protein synthesis. This mode of action leads to significant downstream metabolic perturbations. These application notes provide a detailed overview and experimental protocols for evaluating the metabolic consequences of this compound treatment in Trypanosoma brucei. The following protocols are designed to enable researchers to comprehensively assess the metabolic phenotype induced by this compound, focusing on key areas known to be affected, including methyl metabolism and central carbon metabolism.
Global Metabolomic Profiling of this compound-Treated T. brucei**
This protocol outlines a non-targeted metabolomics approach to capture a broad snapshot of the metabolic changes induced by this compound.
Experimental Protocol
1.1. Culture of Bloodstream Form T. brucei
-
Initiate and maintain cultures of Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum.
-
Grow cultures in a 5% CO2 incubator at 37°C, maintaining a cell density below 2.5 x 10^6 cells/mL.
1.2. This compound Treatment and Sample Collection
-
Seed T. brucei cultures at a density of 1 x 10^6 cells/mL.
-
Treat cultures with this compound at a pre-determined effective concentration (e.g., EC50) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8 hours).
-
Harvest approximately 5 x 10^7 cells per sample by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
1.3. Metabolite Extraction
-
Quench metabolism by adding 1 mL of ice-cold extraction solvent (e.g., methanol/acetonitrile/water, 50:30:20 v/v/v) to the cell pellet.
-
Resuspend the pellet and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
1.4. LC-MS/MS Analysis
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Separate metabolites using a HILIC or reverse-phase column.
-
Acquire data in both positive and negative ionization modes.
1.5. Data Analysis
-
Process the raw data using metabolomics software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites.
-
Utilize pathway analysis tools to map the metabolic pathways affected by this compound.
Data Presentation
Table 1: Hypothetical Global Metabolomic Changes in T. brucei Treated with this compound
| Metabolite | Fold Change (this compound vs. Control) | p-value | Pathway |
| S-Adenosylmethionine | 2.5 | < 0.01 | Methyl Metabolism |
| S-Adenosylhomocysteine | 0.8 | < 0.05 | Methyl Metabolism |
| Glucose-6-phosphate | 0.6 | < 0.05 | Glycolysis |
| Fructose-1,6-bisphosphate | 0.5 | < 0.01 | Glycolysis |
| Pyruvate | 0.7 | < 0.05 | Glycolysis |
| ATP | 0.6 | < 0.01 | Energy Metabolism |
| Proline | 1.2 | > 0.05 | Amino Acid Metabolism |
| Threonine | 0.9 | > 0.05 | Amino Acid Metabolism |
Targeted Analysis of Methyl Metabolism
The inhibition of mRNA processing by this compound is known to affect the methylation cycle. This protocol focuses on the precise quantification of key metabolites in this pathway.
Experimental Protocol
2.1. Sample Preparation
-
Culture and treat T. brucei with this compound as described in section 1.1 and 1.2.
-
Extract metabolites as detailed in section 1.3.
2.2. LC-MS/MS for S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Quantification
-
Use a targeted LC-MS/MS method with stable isotope-labeled internal standards for SAM and SAH.
-
Develop a standard curve for absolute quantification.
-
Monitor specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.
2.3. Global Protein Lysine Methylation Analysis
-
Lyse this compound-treated and control cells and digest proteins into peptides.
-
Enrich for methylated peptides using immunoprecipitation with pan-specific anti-methyl-lysine antibodies.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify changes in protein methylation.
Data Presentation
Table 2: Quantification of Methylation Cycle Metabolites and Protein Methylation
| Parameter | Control | This compound-Treated | Fold Change |
| SAM Concentration (µM) | 10.2 ± 1.5 | 25.5 ± 3.1 | 2.5 |
| SAH Concentration (µM) | 5.1 ± 0.8 | 4.1 ± 0.6 | 0.8 |
| SAM/SAH Ratio | 2.0 | 6.2 | 3.1 |
| Global Lysine Methylation (%) | 100 | 75 | 0.75 |
Assessment of Central Carbon Metabolism
Disruption of protein synthesis can have widespread effects on cellular energy and nutrient utilization. These protocols assess key aspects of central carbon metabolism.
Experimental Protocols
3.1. Glucose Uptake Assay
-
Wash this compound-treated and control T. brucei and resuspend in a glucose-free buffer.
-
Initiate the assay by adding radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose).
-
After a short incubation, stop the uptake by adding ice-cold phloretin solution.
-
Separate cells from the medium by centrifugation through a silicone oil layer.
-
Measure the radioactivity in the cell pellet to determine glucose uptake.
3.2. Intracellular ATP Measurement
-
Lyse this compound-treated and control cells to release intracellular ATP.
-
Use a commercial bioluminescence-based ATP assay kit.
-
Measure the luminescence signal, which is proportional to the ATP concentration.
-
Normalize ATP levels to the total protein concentration of the cell lysate.
3.3. Amino Acid Analysis
-
Extract intracellular metabolites as described in section 1.3.
-
Derivatize amino acids with a fluorescent tag (e.g., o-phthalaldehyde).
-
Separate and quantify the derivatized amino acids using reverse-phase HPLC with a fluorescence detector.
Data Presentation
Table 3: Effects of this compound on Central Carbon Metabolism in T. brucei
| Parameter | Control | This compound-Treated | % Change |
| Glucose Uptake (pmol/min/10^7 cells) | 150 ± 20 | 90 ± 15 | -40% |
| Intracellular ATP (nmol/10^8 cells) | 5.0 ± 0.5 | 3.0 ± 0.4 | -40% |
| Intracellular Proline (µM) | 120 ± 15 | 115 ± 18 | -4% |
| Intracellular Threonine (µM) | 80 ± 10 | 75 ± 9 | -6% |
Targeted Protein Methylation Analysis by Western Blot
This protocol provides a method to investigate the effect of this compound on the methylation status of specific proteins, such as histones.
Experimental Protocol
4.1. Histone Extraction
-
Isolate nuclei from this compound-treated and control T. brucei.
-
Extract histones using an acid extraction method.
-
Determine the protein concentration of the histone extracts.
4.2. Western Blotting
-
Separate histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for methylated histones (e.g., anti-H3K4me3, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the methylated histone signal to the total histone signal.
Data Presentation
Table 4: Relative Changes in Histone Methylation Marks
| Histone Mark | Control (Normalized Intensity) | This compound-Treated (Normalized Intensity) | Fold Change |
| H3K4me3 | 1.0 | 0.6 | 0.6 |
| H3K9me2 | 1.0 | 1.3 | 1.3 |
| Total H3 | 1.0 | 1.0 | 1.0 |
Visualizations
Caption: Mechanism of action of this compound leading to metabolic perturbations.
Caption: Experimental workflow for global metabolomic profiling.
Caption: Assays for evaluating central carbon metabolism.
Application Note: AN7973 for the Treatment of Trypanosomiasis in Combination with Other Trypanocidal Drugs
Abstract
AN7973 is a benzoxaborole compound with demonstrated trypanocidal activity. Its mechanism of action involves the inhibition of mRNA processing in trypanosomes, a novel target that distinguishes it from currently available trypanocidal drugs. While this compound has shown efficacy as a monotherapy against certain trypanosome species, its potential in combination with other drugs to enhance efficacy, broaden the spectrum of activity, and reduce the risk of drug resistance remains an important area of investigation. This document provides an overview of this compound, summarizes its known activity, and presents detailed protocols for evaluating its synergistic potential with other trypanocidal agents.
Introduction
African trypanosomiasis, in both humans and animals, continues to pose a significant health and economic burden in many parts of the world. The limited arsenal of available drugs is hampered by issues of toxicity, complex administration routes, and increasing parasite resistance.[1][2] The development of new chemical entities with novel mechanisms of action is therefore a critical research priority.
This compound is a promising benzoxaborole compound that has been evaluated as a candidate for the treatment of animal African trypanosomiasis.[3] It has demonstrated curative effects in animal models of Trypanosoma congolense infection.[2] However, its reduced efficacy against T. vivax has highlighted the need for strategies to optimize its therapeutic potential.[3]
Combination therapy is a standard approach in the treatment of many infectious diseases, offering the potential for synergistic or additive effects, a broader spectrum of activity, and a reduction in the selective pressure that leads to drug resistance. To date, there is a lack of published data on the use of this compound in combination with other trypanocidal drugs such as diminazene aceturate, isometamidium chloride, suramin, and pentamidine. This application note aims to bridge this gap by providing researchers with the necessary background and detailed protocols to systematically investigate these potential drug combinations.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of mRNA processing in trypanosomes. Specifically, it targets the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in the maturation of messenger RNA. By inhibiting CPSF3, this compound disrupts the crucial process of trans-splicing, where a spliced leader sequence is added to all mRNAs. This leads to a rapid reduction in mature mRNA levels and a cessation of protein synthesis, ultimately resulting in parasite death. This unique mechanism of action suggests that this compound is unlikely to share cross-resistance pathways with existing trypanocidal drugs, making it an excellent candidate for combination therapy.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound as a monotherapy.
| Parameter | Organism | Value | Reference(s) |
| In Vitro Activity | |||
| EC50 | T. brucei | 20-80 nM | |
| EC50 | T. congolense | 84 nM | |
| Ex vivo EC50 | T. vivax | 215 nM | |
| In Vivo Efficacy | |||
| Curative Dose (T. congolense) | Mice | Single 10 mg/kg i.p. dose | |
| Curative Dose (T. congolense) | Goats | Single 10 mg/kg i.m. injection | |
| Curative Dose (T. congolense) | Cattle | Single 10 mg/kg i.m. injection | |
| Efficacy against T. vivax | Goats | Two 10 mg/kg i.m. injections required | |
| Efficacy against T. vivax | Cattle | Two 10 mg/kg i.m. injections cured 1 of 2 animals |
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the potential for synergy between this compound and other trypanocidal drugs.
Protocol 1: In Vitro Synergy Testing using the Checkerboard Method
This protocol determines the Fractional Inhibitory Concentration (FIC) index to classify the interaction between two drugs as synergistic, additive, indifferent, or antagonistic.
5.1.1 Materials
-
This compound
-
Second trypanocidal drug (e.g., diminazene aceturate, isometamidium chloride)
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
Resazurin solution (e.g., AlamarBlue)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (fluorometer)
5.1.2 Procedure
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug individually:
-
Prepare serial dilutions of this compound and the second drug in separate 96-well plates.
-
Add trypanosomes to each well at a final density of 2 x 104 cells/mL.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
Add resazurin and incubate for an additional 24 hours.
-
Read fluorescence and determine the MIC (the lowest concentration that inhibits 90% of parasite growth).
-
-
Set up the checkerboard plate:
-
Prepare stock solutions of each drug at 4x their respective MICs.
-
In a 96-well plate, add 50 µL of culture medium to all wells.
-
Create serial dilutions of this compound horizontally and the second drug vertically.
-
Add 100 µL of the trypanosome suspension (4 x 104 cells/mL) to each well.
-
-
Incubation and Reading:
-
Incubate the plate for 48 hours.
-
Add resazurin and incubate for a further 24 hours.
-
Read the fluorescence to determine the MIC of each drug in the combination wells.
-
-
Calculate the FIC Index:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
FIC Index = FICA + FICB
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Protocol 2: In Vivo Efficacy of Combination Therapy in a Mouse Model
This protocol assesses the efficacy of this compound in combination with another trypanocidal drug in a murine model of trypanosomiasis.
5.2.1 Materials
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma congolense (or other relevant species)
-
This compound formulated for injection
-
Second trypanocidal drug formulated for injection
-
Phosphate buffered saline with glucose (PSG)
-
Microscope and slides
-
Heparinized capillary tubes
5.2.2 Procedure
-
Infection:
-
Infect mice intraperitoneally with 1 x 105T. congolense.
-
-
Grouping and Treatment:
-
Once parasitemia is established (e.g., day 3 post-infection), randomize mice into the following groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (sub-curative dose)
-
Group 3: Drug B alone (sub-curative dose)
-
Group 4: this compound + Drug B in combination
-
-
-
Monitoring:
-
Monitor parasitemia daily by tail snip blood smear examination.
-
Record survival daily.
-
Monitor clinical signs (weight loss, ruffled fur, etc.).
-
-
Endpoint:
-
The primary endpoint is the percentage of mice in each group that are cured (parasite-free for at least 60 days post-treatment).
-
Secondary endpoints include the reduction in parasitemia and mean survival time.
-
-
Data Analysis:
-
Compare the cure rates and survival curves between the combination therapy group and the monotherapy groups using appropriate statistical tests (e.g., Fisher's exact test for cure rates, log-rank test for survival).
-
Expected Outcomes and Interpretation
-
In Vitro Synergy: A synergistic interaction (FIC Index ≤ 0.5) would suggest that the combination of this compound and the second drug is more effective than the sum of their individual effects. This would provide a strong rationale for further in vivo testing. An additive effect may also be beneficial.
-
In Vivo Efficacy: A significantly higher cure rate and/or prolonged survival in the combination therapy group compared to the monotherapy groups would indicate a beneficial drug interaction in vivo. This could translate to lower required doses of each drug, potentially reducing toxicity and the likelihood of resistance development.
Conclusion
This compound represents a promising new class of trypanocidal agents with a novel mechanism of action. While its development as a monotherapy has faced challenges, its potential utility in combination with existing drugs is a compelling area for future research. The protocols outlined in this application note provide a framework for systematically evaluating these combinations, with the ultimate goal of developing more effective and robust treatment regimens for African trypanosomiasis.
References
Troubleshooting & Optimization
Overcoming AN7973 solubility issues in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with AN7973 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzoxaborole compound that has been investigated for its potent activity against kinetoplastid parasites like Trypanosoma and the apicomplexan parasite Cryptosporidium.[1][2][3] Its primary mechanism of action in trypanosomes is the inhibition of mRNA processing.[1][4] this compound is thought to target and inhibit the endonuclease CPSF3 (Cleavage and Polyadenylation Specificity Factor 3), a key enzyme involved in the trans-splicing and polyadenylation of pre-mRNA. This disruption of mRNA maturation leads to a shutdown of gene expression and ultimately parasite death.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo studies, formulations using co-solvents have been developed to improve its solubility and delivery.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). Why does this happen and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs because the aqueous buffer cannot maintain the high concentration of the hydrophobic compound that was achieved in the organic solvent. When the DMSO stock is diluted, the this compound molecules are forced out of solution and aggregate.
To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1%, as higher concentrations can be cytotoxic.
-
Use a pre-warmed aqueous medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Employ rapid mixing: Add the DMSO stock dropwise to the vortexing aqueous medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Consider co-solvents or excipients: For certain assays, the inclusion of other solvents or solubility enhancers may be possible, but their compatibility with the experimental system must be validated.
Q4: What is the recommended method for preparing a stock solution of this compound for in vitro assays?
A4: The most common method is to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. A stock concentration of 20 mM in 100% DMSO is frequently used in research settings. To ensure complete dissolution, ultrasonic treatment may be necessary. It is also crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in experimental assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Lower the final concentration of this compound. - Decrease the final percentage of DMSO (while ensuring the compound remains in solution in the stock). - Prepare an intermediate dilution in a smaller volume of the final buffer before adding it to the full volume. - Add the DMSO stock to the aqueous buffer with vigorous vortexing. |
| Inconsistent or non-reproducible assay results | - Incomplete dissolution of the this compound stock solution. - Precipitation of this compound in the assay plate over time. - Degradation of the compound due to improper storage. | - Ensure the stock solution is fully dissolved using sonication if necessary before each use. - Visually inspect assay plates for any signs of precipitation before and during the experiment. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Observed cellular toxicity not related to the expected mechanism of action | The concentration of the vehicle (DMSO) is too high. | - Ensure the final DMSO concentration in the cell culture medium is as low as possible, ideally well below 1%. - Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects. |
| Difficulty achieving the desired final concentration without precipitation | The inherent low aqueous solubility of this compound. | - Explore the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80), if compatible with your assay system. - For cell-free assays, a higher percentage of co-solvent may be tolerated. |
Data Presentation
Table 1: Summary of Known this compound Solubility Data
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (327.55 mM) | Requires ultrasonic treatment for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.45 mM) | Formulation for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.45 mM) | Formulation for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.45 mM) | Formulation for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mM.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If any particulate matter is still visible, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure (Example for a final concentration of 10 µM):
-
Calculate the required volume of the 20 mM stock solution. For example, to make 1 mL of a 10 µM working solution, you will need 0.5 µL of the 20 mM stock.
-
In a sterile tube, add 999.5 µL of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the 0.5 µL of the 20 mM this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
The final DMSO concentration in this example will be 0.05%.
Mandatory Visualizations
Caption: Mechanism of action of this compound in Trypanosomes.
Caption: Recommended workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Spliced Leader RNA Silencing (SLS) Pathway in Trypanosoma brucei Is Induced by Perturbations of Endoplasmic Reticulum, Golgi Complex, or Mitochondrial Protein Factors: Functional Analysis of SLS-Inducing Kinase PK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AN7973 stability and storage best practices for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of AN7973, along with troubleshooting guides and frequently asked questions (FAQs) for its use in research experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 6-carboxamide benzoxaborole compound that has shown potent activity against various parasites, including Cryptosporidium and Trypanosoma species.[1][2][3] Its primary mechanism of action is the inhibition of mRNA processing.[4][5] this compound targets the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the maturation of mRNA in these parasites. By inhibiting CPSF3, this compound disrupts the parasite's ability to produce functional proteins, leading to growth arrest and cell death.
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or below for several months. Avoid repeated freeze-thaw cycles.
Q4: What solvents can be used to prepare this compound for in vivo studies?
Several formulations have been successfully used for oral gavage in animal models. These typically involve a multi-component solvent system to ensure solubility and bioavailability. Refer to the "Experimental Protocols" section for specific formulation details.
Stability and Storage
While this compound is generally considered to possess favorable stability, detailed quantitative data on its degradation under various conditions such as a range of temperatures, pH levels, and light exposure are not extensively available in public literature. It is best practice for researchers to perform their own stability studies under their specific experimental conditions.
Summary of this compound Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from moisture. |
| DMSO Stock Solution | ≤ -20°C | Several months | Aliquot to avoid repeated freeze-thaw cycles. |
Summary of this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 125 mg/mL (327.55 mM) | May require sonication to fully dissolve. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Cell health and passage number variability.2. Inconsistent cell seeding density.3. Precipitation of this compound in culture medium.4. "Edge effect" in multi-well plates. | 1. Use cells with a consistent passage number and ensure high viability (>90%) before starting the experiment.2. Optimize and maintain a consistent cell seeding density for each experiment.3. Ensure the final concentration of DMSO is low and does not exceed 0.5% in the final culture medium. Visually inspect for any precipitation after adding this compound to the medium.4. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
| Low or no activity of this compound in in vitro assays | 1. Degradation of this compound stock solution.2. Incorrect concentration of this compound.3. Issues with the parasite or cell line. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, prepare a fresh stock solution.2. Verify the calculations for the stock solution and dilutions.3. Ensure the parasite isolate is viable and the host cell line is healthy and not contaminated. |
| Precipitation of this compound during preparation for in vivo studies | 1. Incomplete dissolution in the solvent system.2. Incompatibility of the chosen solvents. | 1. Follow the recommended multi-step solvent addition protocol carefully. Gentle warming and vortexing can aid dissolution.2. Use the validated solvent systems provided in the "Experimental Protocols" section. |
Experimental Protocols
In Vitro Anti-Cryptosporidium Assay
This protocol is adapted from studies evaluating the efficacy of this compound against Cryptosporidium parvum in human ileocecal adenocarcinoma (HCT-8) cells.
Materials:
-
HCT-8 cells
-
C. parvum oocysts
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound
-
DMSO
-
96-well plates
-
Reagents for parasite staining and visualization (e.g., Vicia villosa lectin-FITC, DAPI)
Methodology:
-
Seed HCT-8 cells in 96-well plates and grow to confluence.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Excyst C. parvum oocysts according to standard laboratory protocols.
-
Infect the HCT-8 cell monolayers with the excysted sporozoites.
-
After a 2-3 hour incubation to allow for invasion, remove the inoculum and add the culture medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Fix and stain the cells to visualize and quantify the parasite load.
-
Determine the EC50 value by analyzing the dose-response curve.
Preparation of this compound for Oral Gavage in Mice
This protocol is based on formulations used in pharmacokinetic and efficacy studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of mRNA Processing
This compound targets and inhibits the CPSF3 endonuclease, a key enzyme in the mRNA maturation pathway of parasites like Trypanosoma. This inhibition prevents the proper cleavage of pre-mRNA, which is a critical step for subsequent polyadenylation and the creation of mature, translatable mRNA.
Caption: this compound inhibits the CPSF3 endonuclease, disrupting mRNA processing and parasite growth.
Experimental Workflow for In Vitro Anti-Cryptosporidium Assay
The following diagram illustrates the key steps in performing an in vitro assay to determine the efficacy of this compound against Cryptosporidium.
Caption: Workflow for determining the in vitro efficacy of this compound against Cryptosporidium.
References
- 1. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing AN7973 for In Vitro Parasite Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AN7973 for in vitro parasite culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against parasites?
This compound is a benzoxaborole-based compound with potent anti-parasitic activity.[1] Its primary mechanism of action in kinetoplastid parasites, such as Trypanosoma, is the inhibition of mRNA processing.[1][2][3][4] Specifically, it targets the cleavage and polyadenylation factor CPSF3, which is essential for the trans-splicing of messenger RNA (mRNA) in these organisms. This disruption of mRNA maturation leads to a cessation of protein synthesis and ultimately, parasite death. This compound has also shown efficacy against the apicomplexan parasite Cryptosporidium parvum.
Q2: What is a good starting concentration for my in vitro experiments with this compound?
A good starting point is to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific parasite species and strain. Based on published data, the EC50 of this compound is in the low nanomolar range for Trypanosoma species and in the low micromolar range for Cryptosporidium parvum. For initial experiments, you could test a range of concentrations around the published EC50 values. For mechanism of action studies, concentrations of 5x or 10x the EC50 are often used.
Q3: How should I prepare and store this compound for in vitro assays?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in your culture is low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites or host cells. Store the DMSO stock solution at -20°C or -80°C to maintain stability.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my parasite culture. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Incorrect Concentration: Double-check your calculations and dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific parasite species and strain, as sensitivity can vary.
-
Compound Instability: Ensure that your this compound stock solution has been stored properly and has not degraded. Prepare fresh dilutions from a reliable stock for each experiment.
-
Parasite Resistance: While prolonged exposure can lead to resistance, it is less likely to be an issue in initial experiments. However, intrinsic differences in susceptibility between parasite species and strains exist.
-
Assay Readout: The time point for your assay readout might be too early. The time to effect can vary between compounds and parasite species. Consider extending the incubation time or performing a time-course experiment.
Q2: I am observing toxicity in my host cell monolayer at concentrations effective against the parasite. What can I do?
-
Determine Host Cell Toxicity: It is crucial to determine the cytotoxicity of this compound on the host cells used in your in vitro model in parallel with your anti-parasitic assays. This will allow you to determine the therapeutic index (the ratio of the cytotoxic concentration to the effective concentration).
-
Reduce Incubation Time: For parasites with a rapid killing kinetic, it may be possible to reduce the incubation time with this compound to a point where the parasite is eliminated before significant host cell toxicity occurs. Time-kill assays can help determine the optimal exposure time.
-
Use a Lower, Synergistic Concentration: If applicable to your research, consider combination therapy. This compound could potentially be used at a lower, non-toxic concentration in combination with another anti-parasitic agent to achieve a synergistic effect.
Q3: The EC50 value I determined for this compound is significantly different from the published values. Why might this be?
Discrepancies in EC50 values can arise from several experimental variables:
-
Parasite Strain and Stage: Different species, and even different strains of the same parasite, can exhibit varying sensitivities to a compound. The developmental stage of the parasite being tested can also influence its susceptibility.
-
Culture Conditions: The composition of the culture medium can impact the apparent activity of a compound. Factors such as serum concentration and specific media supplements can influence compound availability and parasite metabolism.
-
Assay Methodology: Differences in the experimental protocol, such as parasite density, incubation time, and the method used to assess viability (e.g., resazurin-based assays, microscopy, or molecular methods), can all lead to variations in the calculated EC50.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against various parasites.
Table 1: In Vitro Efficacy of this compound against Trypanosoma Species
| Parasite Species | Strain | EC50 (nM) | Culture Conditions | Assay Duration | Reference |
| Trypanosoma brucei | Lister 427 | 22.9 | Standard culture medium | Not specified | |
| Trypanosoma brucei | Bloodstream form | 20-80 | Minimal media | 48 hours | |
| Trypanosoma brucei | Procyclic form | 5-10 times higher than bloodstream forms | Standard culture medium | 72 hours | |
| Trypanosoma congolense | Not specified | 84 | Standard culture medium | 72 hours | |
| Trypanosoma vivax | Not specified | 215 | Ex vivo | 48 hours |
Table 2: In Vitro Efficacy of this compound against Cryptosporidium Species
| Parasite Species | Isolate | EC50 (µM) | EC90 (µM) | Host Cell Line | Assay Duration | Reference |
| Cryptosporidium parvum | Iowa | Not specified | Not specified | HCT-8 | Not specified | |
| Cryptosporidium hominis | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Determination of EC50 for Trypanosoma brucei (Bloodstream Forms)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial doubling dilutions in 100 µL of culture medium in a 96-well opaque plate, starting from a concentration of 100 µM.
-
Parasite Seeding: Add bloodstream form trypanosomes to each well at a final density of 2x10^4 cells/mL in a volume of 100 µL.
-
Incubation: Incubate the plates for 48 hours under appropriate culture conditions.
-
Viability Assessment: After incubation, add 20 µL of 0.49 mM Resazurin sodium salt in PBS to each well and incubate further. Measure fluorescence to determine parasite viability.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a suitable model.
Time-Kill Assay for Cryptosporidium parvum
-
Host Cell Culture: Seed HCT-8 cells in a suitable culture plate and allow them to form a monolayer.
-
Infection: Infect the HCT-8 cell monolayers with C. parvum oocysts.
-
Compound Addition: Approximately 24 hours post-infection, add this compound at various concentrations (e.g., multiples of the EC90). Include a DMSO control.
-
Time-Course Analysis: At different time points post-compound addition, fix and stain the parasites.
-
Quantification: Enumerate the number of parasites using high-content microscopy.
-
Data Analysis: Plot the percentage of infected host cells versus time for each concentration to generate time-kill curves.
Visualizations
Caption: Mechanism of action of this compound in kinetoplastid parasites.
Caption: A generalized experimental workflow for in vitro testing of this compound.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting resistance development to AN7973 in trypanosomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the trypanocidal compound AN7973 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound against our trypanosome cultures over time. What is the likely mechanism of resistance?
A1: The primary mechanism of action for this compound is the inhibition of mRNA trans-splicing, a crucial step in the maturation of all trypanosome mRNAs.[1][2][3] This inhibition is thought to occur through the targeting of the cleavage and polyadenylation specificity factor 3 (CPSF3).[1][2] Therefore, resistance to this compound is most likely associated with modifications to this pathway. The most commonly documented mechanism of resistance is the overexpression of the CPSF3 protein, which has been shown to increase the EC50 of this compound by approximately three-fold. However, it is important to note that prolonged in vitro selection for high-level resistance to this compound has proven difficult, with studies reporting only a 1.5-fold increase in resistance. This suggests that while CPSF3 overexpression is a key factor, other, more complex mechanisms may also contribute to the development of resistance.
Q2: We have engineered our trypanosomes to overexpress CPSF3, but we are not observing the expected 3-fold increase in the EC50 for this compound. What could be the issue?
A2: There are several potential reasons why you may not be observing the expected increase in EC50 after overexpressing CPSF3:
-
Suboptimal overexpression levels: Verify the level of CPSF3 overexpression using methods such as Western blotting or qRT-PCR. Insufficient levels of protein overexpression will not confer the expected level of resistance.
-
Incorrect construct design: Ensure that the expression construct is correctly designed and integrated into the trypanosome genome. The expressed CPSF3 must be a functional, full-length protein.
-
Cell line variability: The genetic background of your trypanosome strain may influence the effect of CPSF3 overexpression.
-
Assay conditions: Inconsistent cell densities, incubation times, or reagent concentrations in your drug sensitivity assay can lead to variable EC50 values. Refer to the detailed protocol for the in vitro drug sensitivity assay below.
Q3: We are attempting to select for high-level this compound resistance in our trypanosome cultures by continuous drug pressure, but the resistance level remains low (less than 2-fold). Is this typical?
A3: Yes, this is consistent with published findings. Studies have shown that prolonged selection of trypanosomes in the presence of this compound resulted in only a modest 1.5-fold increase in resistance. This suggests that the acquisition of high-level resistance to this compound may be a complex process that does not occur through simple, single-step mutations. It is possible that the modes of action of benzoxaboroles like this compound extend beyond CPSF3 inhibition, making it more difficult for the parasite to develop high-level resistance.
Q4: How can we confirm that this compound is inhibiting trans-splicing in our experiments?
A4: Inhibition of trans-splicing can be confirmed by observing the accumulation of a key splicing intermediate known as the "Y-structure". This can be detected by Northern blot analysis of total RNA. Treatment of susceptible trypanosomes with this compound should lead to a detectable decrease in the Y-structure splicing intermediate within an hour. Concurrently, you should observe a reduction in the levels of mature mRNA.
Troubleshooting Guides
Problem: Inconsistent EC50 values for this compound
| Potential Cause | Troubleshooting Step |
| Variation in cell density | Ensure a consistent starting cell density for all assays. Use a hemocytometer for accurate cell counting. |
| Drug solution instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Inconsistent incubation times | Adhere strictly to the specified incubation times for both drug exposure and the viability indicator (e.g., resazurin). |
| Reagent variability | Use reagents from the same lot number where possible. Ensure complete mixing of reagents in the assay plates. |
| Contamination | Regularly check cultures for bacterial or fungal contamination, which can affect cell viability and metabolism. |
Quantitative Data Summary
The following table summarizes the reported efficacy and resistance data for this compound against various trypanosome species.
| Parameter | Species/Strain | Value | Reference |
| EC50 | Trypanosoma brucei | 22.9 nM | |
| EC50 | Trypanosoma brucei | 20-80 nM | |
| EC50 (ex vivo) | Trypanosoma vivax | 215 nM | |
| EC50 (in vitro) | Trypanosoma congolense | 84 nM | |
| Fold Resistance | T. brucei overexpressing CPSF3 | 3-fold | |
| Fold Resistance | T. brucei after prolonged in vitro selection | 1.5-fold |
Experimental Protocols
In Vitro Drug Sensitivity Assay using Resazurin
This protocol is adapted from standard methods for determining the EC50 of compounds against Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
Plate reader (fluorescence)
Methodology:
-
Cell Culture: Culture T. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO2.
-
Cell Seeding: Harvest mid-log phase trypanosomes and adjust the cell density to 2 x 10^5 cells/mL in fresh HMI-9 medium. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Drug Dilution: Prepare a serial dilution of this compound in HMI-9 medium. Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include a no-drug control (medium only) and a solvent control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage inhibition of cell growth for each drug concentration relative to the no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.
Northern Blot Analysis for Detection of the Y-Structure Splicing Intermediate
This protocol outlines the general steps for detecting the Y-structure intermediate to assess the inhibition of trans-splicing.
Materials:
-
Total RNA extracted from treated and untreated trypanosomes
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled DNA probe specific for the trans-spliced leader intron sequence
-
Wash buffers
-
Phosphorimager or chemiluminescence detection system
Methodology:
-
RNA Extraction: Treat trypanosome cultures with this compound (e.g., at 10x EC50) for a short duration (e.g., 1 hour). Isolate total RNA from treated and untreated cells using a standard method like TRIzol extraction.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Probe Labeling: Prepare a labeled DNA probe complementary to the intron sequence of the spliced leader RNA.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature (e.g., 42°C for formamide-based buffers).
-
Washing: Perform a series of washes with increasing stringency to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen or X-ray film (for radiolabeled probes) or incubate with an appropriate substrate for chemiluminescent detection. The Y-structure intermediate will appear as a distinct band that is reduced in the this compound-treated samples.
Visualizations
Caption: Mechanism of action of this compound in trypanosomes.
Caption: Workflow for troubleshooting this compound resistance.
References
Addressing off-target effects of AN7973 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AN7973 in cellular models. The information is designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound in trypanosomes is the inhibition of mRNA processing.[1][2][3][4][5] Specifically, it is suggested to target the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the maturation of messenger RNA (mRNA). Inhibition of CPSF3 disrupts pre-mRNA processing, leading to a decrease in mature mRNA levels and subsequent inhibition of protein synthesis, ultimately causing parasite death.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: The primary off-target concern for this compound in mammalian cells is the inhibition of the human ortholog of its intended target, CPSF3. Benzoxaboroles, the chemical class to which this compound belongs, have been shown to inhibit human CPSF3, which can lead to cytotoxicity in mammalian cells, including cancer cell lines, through the disruption of pre-mRNA processing. Other potential off-target effects, common to some benzoxaboroles, could include the inhibition of aminoacyl-tRNA synthetases, which are crucial for protein synthesis.
Q3: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are a few strategies:
-
Use a Rescue Experiment: If you hypothesize that this compound is acting through a specific target (e.g., CPSF3), overexpressing a resistant version of the target protein should rescue the cells from the compound's effects.
-
Employ a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical structure that is known to target the same protein. If this unrelated inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Dose-Response Analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for inhibiting the intended target.
-
Utilize Cellular Thermal Shift Assays (CETSA): CETSA can be used to verify direct binding of this compound to its target protein within the cell.
Q4: Are there known resistance mechanisms to this compound?
A4: In trypanosomes, overexpression of CPSF3 has been shown to confer a degree of resistance to this compound, resulting in a modest increase in the EC50 value. However, prolonged exposure to the drug did not lead to high levels of resistance, suggesting that other factors may be involved in its cytotoxic effects.
Troubleshooting Guides
This section provides guidance on common issues encountered when working with this compound in cellular models.
Issue 1: High Cytotoxicity Observed in Mammalian Control Cell Lines
-
Possible Cause: Inhibition of human CPSF3 by this compound.
-
Troubleshooting Steps:
-
Determine the IC50 in Your Cell Line: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific mammalian cell line. This will help you establish a therapeutic window for your experiments.
-
Compare with Target Organism IC50: Compare the mammalian IC50 to the effective concentration required for the target organism (e.g., trypanosomes). A large therapeutic window suggests better selectivity.
-
Monitor mRNA Processing: Assess the levels of pre-mRNA and mature mRNA of housekeeping genes in your mammalian cells after treatment with this compound. An accumulation of pre-mRNA and a decrease in mature mRNA would indicate inhibition of mRNA processing.
-
Consider a Lower Concentration: If possible, use the lowest effective concentration of this compound in your experiments to minimize off-target effects.
-
Issue 2: Inconsistent or Irreproducible Results Between Experiments
-
Possible Cause: Variability in cell culture conditions or compound handling.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Verify Compound Integrity: this compound should be stored correctly and protected from degradation. Prepare fresh stock solutions regularly.
-
Optimize Assay Conditions: Factors such as incubation time and compound concentration should be carefully optimized and kept consistent.
-
Include Proper Controls: Always include vehicle-treated controls and positive controls (if available) in every experiment.
-
Issue 3: Unexpected Phenotype Unrelated to mRNA Processing
-
Possible Cause: A genuine off-target effect of this compound.
-
Troubleshooting Steps:
-
Target Deconvolution Approaches: Employ techniques like chemical proteomics or affinity-based pulldown assays to identify other potential binding partners of this compound within the cell.
-
Phenotypic Screening: Compare the phenotype induced by this compound with those of known inhibitors of other cellular pathways.
-
Consult the Literature: Search for studies on other benzoxaborole compounds, as they may share off-target profiles.
-
Quantitative Data Summary
Table 1: Comparative Activity of this compound
| Organism/Cell Line | Assay Type | Parameter | Value (nM) |
| Trypanosoma brucei | In vitro | EC50 | 20 - 80 |
| Trypanosoma congolense | In vitro | EC50 | 84 |
| Trypanosoma vivax | Ex vivo | EC50 | 215 |
| Mammalian Cell Lines | In vitro | IC50 | Data not available in the provided search results. It is recommended to determine this empirically for the cell line of interest. |
Key Experimental Protocols
Protocol 1: Determination of IC50/EC50 by Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period appropriate for the cell type and assay (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin-based, ATP-based) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50/EC50 value.
Protocol 2: Assessment of mRNA Processing by qRT-PCR
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers that specifically amplify the pre-mRNA and mature mRNA of a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the ratio of pre-mRNA to mature mRNA for each treatment condition. An increase in this ratio indicates an inhibition of mRNA processing.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of a monitoring system to detect inhibition of mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of AN7973 in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of the benzoxaborole compound AN7973 in animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: Studies have shown that when this compound is administered orally to mice at a dose of 10 mg/kg as a suspension in 1% carboxymethyl cellulose (CMC) with 0.1% Tween-80, it exhibits a bioavailability of approximately 37%.[1] While this indicates oral activity, there is significant room for improvement to potentially lower the required dose and reduce variability.
Q2: My in vivo experiments with this compound are showing inconsistent results. Could this be related to its bioavailability?
A2: Yes, inconsistent results in efficacy or pharmacokinetic studies are often linked to poor and variable oral bioavailability. For compounds that are likely poorly soluble, such as this compound which has been formulated as a suspension for studies, small variations in the experimental conditions (e.g., formulation preparation, fed vs. fasted state of animals) can lead to significant differences in absorption.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For poorly soluble compounds, the main goal is to increase the dissolution rate and/or the solubility in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanocrystal technology.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state to enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
-
Possible Cause: Solubility-limited absorption due to the poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are currently dosing a simple suspension, consider reducing the particle size of the this compound powder.
-
Formulation Enhancement: Move from a simple suspension to an enabling formulation such as a solid dispersion or a lipid-based system like SEDDS.
-
-
-
Possible Cause: The formulation is not stable and the drug is precipitating in the gastrointestinal tract.
-
Troubleshooting Steps:
-
For Solid Dispersions: Ensure the chosen polymer is adequate to maintain a supersaturated state of the drug in the gut. You may need to screen different polymers and drug-to-polymer ratios.
-
For SEDDS: The formulation may be breaking down prematurely. Optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of stable micelles or emulsions upon dilution in gastric fluids.
-
-
Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Oral Gavage)[1]
| Parameter | Value |
| Cmax | 8.63 µg/mL |
| AUC0-inf | 92.7 h*µg/mL |
| T½ | 6.6 hours |
| Bioavailability (F%) | 37% |
Table 2: Hypothetical Comparison of Different this compound Formulations
| Formulation Type | Expected Cmax (µg/mL) | Expected AUC (h*µg/mL) | Expected Bioavailability (F%) |
| Simple Suspension | 8.6 | 93 | 37 |
| Micronized Suspension | 10.5 | 115 | 46 |
| Solid Dispersion | 15.2 | 180 | 72 |
| SEDDS | 18.9 | 220 | 88 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Milling: Place the this compound powder into a jet mill or a ball mill.
-
Particle Size Reduction: Mill the powder according to the equipment's instructions to achieve a particle size in the range of 1-10 µm.
-
Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) methylcellulose and 0.1% (w/v) docusate sodium in deionized water.
-
Suspension Formulation: Wet the micronized this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while stirring to achieve the final desired concentration.
-
Homogenization: Homogenize the suspension using a high-shear mixer to ensure uniformity before dosing.
Protocol 2: Preparation of an this compound Solid Dispersion
-
Polymer Selection: Select a suitable polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
-
Solvent Evaporation Method:
-
Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Grind the dried film to a fine powder.
-
-
Dosing Vehicle: Suspend the solid dispersion powder in an appropriate aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 3: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Mix the selected components in different ratios.
-
Add this compound to the mixture and vortex or sonicate until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small volume of the prepared formulation to water with gentle agitation and observe the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size and uniformity.
-
-
Dosing: The final liquid SEDDS formulation can be filled into gelatin capsules for oral administration.
Visualizations
Caption: Mechanism of action of this compound in trypanosomes.
Caption: Workflow for improving the bioavailability of this compound.
References
Refining protocols for assessing AN7973's impact on mRNA processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining protocols to assess the impact of AN7973 on mRNA processing in trypanosomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on trypanosome mRNA processing?
A1: this compound inhibits trans-splicing of pre-mRNA in Trypanosoma brucei. This inhibition occurs rapidly, with effects observable within an hour of treatment. The compound's action leads to a decrease in the levels of mature mRNA and the accumulation of peri-nuclear granules, which are characteristic of splicing inhibition. A potential molecular target of this compound is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in the coupled processes of polyadenylation and trans-splicing in kinetoplastids.[1][2][3][4]
Q2: How can I quantify the effect of this compound on total mRNA levels?
A2: Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive method to quantify changes in total and gene-specific mRNA levels following this compound treatment. By designing primers for specific target genes and housekeeping genes, you can determine the relative reduction in mRNA abundance. It is crucial to use high-quality, intact RNA for accurate results.
Q3: What is the "Y-structure splicing intermediate," and why is it relevant for this compound's mechanism of action?
A3: The Y-structure is a branched RNA molecule formed during the trans-splicing process in trypanosomes. It is analogous to the lariat intermediate in cis-splicing. A reduction in the Y-structure intermediate is a direct indicator of splicing inhibition. This compound treatment leads to the loss of this Y-structure intermediate, providing strong evidence that its primary target is the splicing machinery.
Q4: Can this compound's effect on mRNA processing be visualized?
A4: Yes, Northern blotting is a key technique to visualize the impact of this compound on mRNA. Using a probe for the spliced leader (SL) sequence allows for the detection of both the SL RNA precursor and all mature mRNAs. Treatment with this compound results in a noticeable decrease in the signal from mature mRNAs. Additionally, probes for specific genes, like beta-tubulin, can show an accumulation of polycistronic, unprocessed transcripts.
Troubleshooting Guides
RT-qPCR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Ct values or no amplification in this compound-treated samples | 1. Successful inhibition of mRNA processing by this compound leading to low mRNA levels. 2. Poor RNA quality or degradation. 3. RT-qPCR inhibitors present in the RNA sample. 4. Suboptimal primer/probe design. | 1. This may be the expected result. Confirm with a positive control (untreated sample). 2. Assess RNA integrity using a bioanalyzer or gel electrophoresis. Re-extract RNA if necessary, ensuring proper handling to prevent RNase contamination. 3. Re-purify RNA. Dilute the RNA template to reduce inhibitor concentration. 4. Redesign primers to span exon-exon junctions and ensure optimal annealing temperatures. |
| Inconsistent results between biological replicates | 1. Variation in cell culture conditions or this compound treatment. 2. Pipetting errors during reaction setup. 3. Inconsistent RNA quality or quantity between samples. | 1. Ensure consistent cell density, drug concentration, and incubation times. 2. Use master mixes to minimize pipetting variability. 3. Carefully quantify and assess the quality of each RNA sample before proceeding with RT-qPCR. |
| Amplification in "No Reverse Transcriptase" (-RT) control | Genomic DNA contamination. | Treat RNA samples with DNase I prior to reverse transcription. Design primers that span an intron if possible, although this is not applicable for most trypanosome genes. |
Northern Blot Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for mRNA bands | 1. Low abundance of target mRNA. 2. Inefficient RNA transfer to the membrane. 3. RNA degradation. 4. Probe issues (low specific activity, degradation). | 1. Increase the amount of total RNA loaded on the gel. 2. Verify transfer efficiency by staining the gel with ethidium bromide after transfer to visualize remaining RNA. Ensure good contact between the gel and membrane. 3. Use fresh, high-quality RNA. Handle samples in an RNase-free environment. 4. Prepare fresh probe with high specific activity. Ensure the probe is properly labeled. |
| High background | 1. Insufficient blocking of the membrane. 2. Hybridization temperature is too low. 3. Probe concentration is too high. | 1. Increase blocking time or use a different blocking agent. 2. Increase the stringency of the hybridization and wash steps by increasing the temperature. 3. Reduce the concentration of the probe in the hybridization buffer. |
| Smearing of RNA bands | RNA degradation. | Handle RNA with care to prevent degradation. Use fresh reagents and RNase-free equipment. Check RNA integrity on a denaturing gel before proceeding with the Northern blot. |
Data Presentation
Table 1: Illustrative RT-qPCR Data on the Effect of this compound on Relative mRNA Levels
| Target Gene | Treatment | Concentration (nM) | Incubation Time (h) | Average Ct Value | ΔCt (Target - Housekeeping) | ΔΔCt (Treated - Control) | Fold Change (2^-ΔΔCt) |
| GAPDH | Control | 0 | 2 | 18.2 | - | - | - |
| This compound | 100 | 2 | 18.5 | - | - | - | |
| β-Tubulin | Control | 0 | 2 | 20.5 | 2.3 | - | 1.00 |
| This compound | 100 | 2 | 24.8 | 6.3 | 4.0 | 0.06 | |
| CPSF3 | Control | 0 | 2 | 22.1 | 3.9 | - | 1.00 |
| This compound | 100 | 2 | 25.9 | 7.4 | 3.5 | 0.09 |
Table 2: Example of EC50 Determination for this compound in Wild-Type vs. CPSF3 Overexpressing Trypanosomes
| Cell Line | This compound Concentration (nM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| Wild-Type | 10 | 25.3 | 28.1 | 26.5 | 26.6 |
| 50 | 48.9 | 51.2 | 49.8 | 50.0 | |
| 100 | 75.6 | 78.3 | 76.9 | 76.9 | |
| 200 | 90.1 | 92.5 | 91.3 | 91.3 | |
| CPSF3 Overexpressor | 50 | 20.1 | 22.5 | 21.8 | 21.5 |
| 100 | 35.7 | 38.9 | 36.8 | 37.1 | |
| 200 | 55.2 | 58.1 | 56.5 | 56.6 | |
| 400 | 80.4 | 82.7 | 81.5 | 81.5 |
Experimental Protocols
Protocol 1: Analysis of mRNA Levels by RT-qPCR
-
Cell Culture and Treatment: Culture T. brucei to mid-log phase and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
RNA Extraction: Harvest cells by centrifugation and immediately lyse to inactivate RNases. Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Check RNA integrity by running an aliquot on a denaturing agarose gel.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase, random hexamers, or oligo(dT) primers. Include a "-RT" control for each sample.
-
qPCR: Perform qPCR using a SYBR Green-based or probe-based assay. Use primers specific for your target genes and at least one stably expressed housekeeping gene (e.g., GAPDH, TERT).
-
Data Analysis: Determine the Ct values for each reaction. Calculate the relative quantification of target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Protocol 2: Northern Blot Analysis for Spliced Leader and Mature mRNA
-
RNA Electrophoresis: Separate 5-10 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane overnight via capillary action.
-
Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.
-
Probe Preparation: Prepare a DNA or RNA probe complementary to the spliced leader sequence. Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) tag.
-
Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer to block non-specific binding. Add the labeled probe and hybridize overnight at the appropriate temperature.
-
Washing: Perform a series of washes with increasing stringency to remove unbound probe.
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or use a chemiluminescent substrate and imager (for non-radioactive probes) to visualize the bands corresponding to SL RNA and mature mRNAs.
Visualizations
Caption: this compound inhibits the CPSF3 complex in trypanosome mRNA processing.
Caption: Workflow for assessing this compound's impact on mRNA processing.
References
Technical Support Center: Improving the Reproducibility of AN7973 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving reproducible experimental outcomes with the anti-parasitic compound AN7973. This guide provides troubleshooting advice, detailed experimental protocols, and curated data to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable solutions.
Question 1: We are observing significant variability in the EC50 values of this compound against Trypanosoma species between experiments. What could be the cause?
Answer: Inconsistent EC50 values for this compound in Trypanosoma assays can arise from several factors, ranging from parasite biology to technical variations in the assay protocol.
-
Parasite Strain and Stage: Different species and strains of Trypanosoma exhibit varying susceptibility to this compound. For instance, this compound has been reported to be less effective against T. vivax compared to T. congolense and T. brucei.[1] Ensure you are using a consistent species, strain, and life cycle stage (e.g., bloodstream forms) for all experiments. Genetic drift in long-term cultures can also lead to changes in drug susceptibility. It is advisable to work with low-passage number parasites.
-
Culture Conditions: The composition of the culture medium can influence the apparent EC50. For T. brucei, EC50 values have been noted to be lower in minimal media compared to more complex media.[2] Maintain consistency in media formulation, serum percentage, and other supplements. The health and density of the parasite culture at the time of the assay are also critical. Assays should be initiated with parasites in the logarithmic growth phase.
-
Reagent Quality: The stability of this compound in solution should be considered. Prepare fresh dilutions of the compound for each experiment from a validated stock solution. Ensure all other reagents, including media components and assay reagents (e.g., resazurin), are of high quality and stored correctly.
-
Assay Protocol Adherence: Minor deviations in incubation times, cell densities, and reagent volumes can introduce significant variability. Adhere strictly to a standardized protocol.
Question 2: Our in vitro assay with this compound against Cryptosporidium parvum in HCT-8 cells shows high background signal in the negative control wells. How can we reduce this?
Answer: High background signal in a C. parvum infectivity assay can obscure the true inhibitory effect of this compound.
-
Host Cell Health: The human ileocecal adenocarcinoma cell line (HCT-8) is commonly used for in vitro cultivation of C. parvum.[3] Ensure the HCT-8 cells are healthy, not over-confluent, and within a consistent passage number range. Stressed or dying host cells can lead to increased background.
-
Oocyst Preparation: Incomplete removal of bacteria and debris from the oocyst preparation can interfere with the assay. Ensure thorough washing of the oocysts after purification.
-
Readout Method: If using a fluorescence-based readout, autofluorescence from the host cells, parasites, or the compound itself can be a source of high background. Include appropriate controls, such as uninfected host cells and infected cells without the detection reagent, to quantify background fluorescence.
-
Reagent and Compound Interference: Some assay reagents or the test compound may precipitate or have inherent fluorescence. Visually inspect the wells for precipitation and test the fluorescence of this compound at the assay wavelengths.
Question 3: this compound is reported to inhibit mRNA processing in trypanosomes. What is the expected downstream effect on the parasites, and how can we measure it?
Answer: this compound inhibits trans-splicing of mRNA in trypanosomes, leading to a reduction in mature mRNA levels and subsequent inhibition of protein synthesis.[4]
-
Expected Phenotype: Within an hour of treatment, you should observe a decrease in the Y-structure splicing intermediate.[4] This is followed by a reduction in total mRNA and an accumulation of peri-nuclear granules. Ultimately, this leads to the cessation of protein synthesis and parasite death.
-
Measurement:
-
Splicing Inhibition: The loss of the Y-structure splicing intermediate can be detected by primer extension analysis.
-
Protein Synthesis Inhibition: This can be measured by pulse-labeling with [35S]-methionine followed by SDS-PAGE and autoradiography.
-
Cell Viability: Standard cell viability assays, such as those using resazurin (AlamarBlue), can be used to measure the cytotoxic effect resulting from the inhibition of these essential processes.
-
Question 4: We are conducting in vivo studies with this compound. What are some key considerations for achieving reproducible results?
Answer: Reproducibility in in vivo studies depends on careful control of experimental variables.
-
Animal Model and Parasite Strain: The choice of animal model and parasite strain is crucial. For example, in studies with Cryptosporidium parvum, NOD scid gamma (NSG) mice have been used as a model for established infection, while IFN-γ knockout mice have been used for acute, self-resolving infections.
-
Drug Formulation and Administration: Ensure that this compound is formulated consistently and administered via the same route and at the same dosing schedule in all experiments.
-
Infection and Treatment Timing: The timing of infection and the initiation of treatment are critical parameters. For established infections, treatment should begin at a consistent time point post-infection.
-
Outcome Measures: Use standardized and validated methods for assessing parasite burden, such as qPCR for oocyst shedding in feces for Cryptosporidium studies.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy (EC50 values) and in vivo efficacy of this compound against various parasite species.
Table 1: In Vitro Efficacy of this compound against Trypanosoma Species
| Species | Strain/Stage | EC50 (nM) | Culture Conditions | Reference |
| T. brucei | Bloodstream form | 20-80 | HMI-9 medium | |
| T. brucei | Bloodstream form | 22.9 | Not specified | |
| T. brucei | Procyclic form | 5-10 times higher than bloodstream form | Not specified | |
| T. congolense | Bloodstream form | 84 | Not specified | |
| T. vivax | Bloodstream form (ex vivo) | 215 | Not specified |
Table 2: In Vitro Efficacy of this compound against Cryptosporidium Species
| Species | Isolate | Host Cell | EC50 (µM) | Reference |
| C. parvum | Bunch Grass Farm (BGF) Iowa | HCT-8 | 0.13 - 0.43 | |
| C. parvum | Field isolates | HCT-8 | Comparable to BGF Iowa | |
| C. hominis | TU502 | HCT-8 | 3-4 fold higher than C. parvum |
Table 3: In Vivo Efficacy of this compound
| Parasite | Animal Model | Dosing Regimen | Outcome | Reference |
| T. congolense | Cattle | 10 mg/kg, single intramuscular injection | 3/3 cured | |
| T. vivax | Cattle | 10 mg/kg, two intramuscular injections | 1/2 cured | |
| T. vivax | Goats | 10 mg/kg, two intramuscular injections | 4/4 cured | |
| C. parvum | NSG Mice | 10 mg/kg/day, oral gavage | >90% reduction in parasite shedding | |
| C. parvum | NSG Mice | 25 mg/kg/day, oral gavage | >99% reduction in parasite shedding | |
| C. parvum | IFN-γ KO Mice | 10 mg/kg/day, oral gavage | Dose-dependent efficacy |
Experimental Protocols
This section provides detailed methodologies for key experiments with this compound.
Protocol 1: In Vitro Susceptibility of Trypanosoma brucei to this compound
-
Parasite Culture: Maintain bloodstream forms of T. brucei in HMI-9 medium supplemented with 10-20% fetal bovine serum at 37°C in a 5% CO2 atmosphere. Ensure parasites are in the logarithmic growth phase (1 x 10^5 to 1 x 10^6 cells/mL) at the start of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
-
Assay Setup: Seed a 96-well plate with parasites at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known trypanocidal drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add a viability indicator such as resazurin (AlamarBlue) and incubate for a further 4-24 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a suitable sigmoidal curve using a non-linear regression analysis software.
Protocol 2: In Vitro Inhibition of Cryptosporidium parvum by this compound
-
Host Cell Culture: Culture HCT-8 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere. Seed the cells in a 96-well plate and allow them to grow to 80-90% confluence.
-
Oocyst Preparation and Infection: Treat C. parvum oocysts with a bleach solution to sterilize the surface, followed by thorough washing. Induce excystation by incubating in an acidic solution followed by a solution containing sodium taurocholate. Add the excysted sporozoites to the HCT-8 cell monolayers.
-
Compound Addition: After a 2-4 hour infection period, wash the monolayers to remove any unexcysted oocysts and extracellular sporozoites. Add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the infected monolayers for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: Fix the cells and stain with a fluorescently labeled antibody or lectin (e.g., Vicia villosa lectin) that specifically binds to the parasite. Counterstain the host cell nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of parasites or infected cells per well. Calculate the EC50 value based on the reduction in parasite numbers in the presence of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for troubleshooting inconsistent experimental results.
Caption: Proposed mechanism of action of this compound in trypanosomes.
Caption: General workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of AN7973 and Suramin Efficacy in Trypanosomiasis
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-trypanosomal agents AN7973 and suramin. This analysis is based on available experimental data, detailing their respective mechanisms of action, efficacy, and the methodologies employed in key studies.
Executive Summary
This compound, a benzoxaborole compound, and suramin, a long-standing polysulfonated naphthylurea, represent two distinct therapeutic approaches to combat trypanosomiasis. This compound demonstrates a targeted mechanism of action by inhibiting mRNA processing in trypanosomes, a pathway not exploited by current therapies. In contrast, suramin exhibits a broader, multi-faceted mechanism, impacting various cellular and metabolic processes. While both agents show efficacy against trypanosomes, their potency and spectrum of activity differ, as highlighted by the available preclinical and clinical data. This guide offers a side-by-side comparison to inform further research and drug development efforts in the pursuit of more effective treatments for trypanosomiasis.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound and suramin against various trypanosome species. It is important to note that this data is compiled from separate studies and not from direct head-to-head comparisons, which may involve different experimental conditions.
Table 1: In Vitro Efficacy of this compound against Trypanosoma Species
| Trypanosoma Species | EC50 (nM) | Reference |
| T. brucei | 20 - 80 | [1] |
| T. congolense | 84 | [1] |
| T. vivax (ex vivo) | 215 | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Trypanosoma Species | Dosing Regimen | Cure Rate | Reference |
| Mice | T. congolense | 10 mg/kg (single i.p. dose) | 5/5 | [2] |
| Goats | T. congolense | 10 mg/kg (single bolus injection) | 3/3 | [2] |
| Goats | T. congolense | 10 mg/kg (two i.m. injections, 24h apart) | 4/4 | |
| Goats | T. vivax | 10 mg/kg (two i.m. injections) | 4/4 | |
| Cattle | T. congolense | 10 mg/kg (single i.m. injection) | 3/3 | |
| Cattle | T. vivax | 10 mg/kg (two i.m. injections) | 1/2 |
Table 3: Efficacy of Suramin in Experimental and Clinical Settings
| Setting | Trypanosoma Species | Dosing Regimen | Outcome | Reference |
| Mouse Model (late-stage) | T. b. brucei | 20 mg/kg (single i.v. dose) with DFMO | Curative | |
| Mouse Model (early brain invasion) | T. b. brucei | 20 mg/kg (three daily i.p. injections) | Curative | |
| Human (Stage 1 TBR HAT) | T. b. rhodesiense | Standard regimen | 94% survival and treatment completion |
Mechanism of Action
The fundamental difference between this compound and suramin lies in their molecular mechanisms of action.
This compound acts as a specific inhibitor of mRNA processing in kinetoplastid parasites. This is achieved through the targeting of the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the maturation of messenger RNA. By inhibiting CPSF3, this compound disrupts the vital process of trans-splicing, leading to a reduction in mature mRNA levels and subsequent cessation of protein synthesis, ultimately causing parasite death.
Suramin , on the other hand, is a polyanionic compound with a less defined, multi-target mechanism. It is known to inhibit a wide range of enzymes and interfere with the binding of growth factors to their receptors. In the context of trypanosomiasis, suramin is thought to be taken up by the parasite via receptor-mediated endocytosis involving the invariant surface glycoprotein 75 (ISG75). Once inside, it impacts cellular metabolism and mitochondrial energy production.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the efficacy studies.
This compound In Vivo Efficacy Study in Cattle
-
Animal Model: Cattle infected with Trypanosoma congolense or T. vivax isolates resistant to diminazene and isometamidium.
-
Drug Administration: this compound was administered via intramuscular injection.
-
Dosing Regimen: A single dose of 10 mg/kg was tested for T. congolense infection. For T. vivax infection, both single and double doses of 10 mg/kg were evaluated.
-
Efficacy Assessment: Cure was determined by the absence of parasites in blood smears over a defined follow-up period.
-
Ethical Considerations: All animal studies were conducted in accordance with the principles of veterinary good clinical practice and received ethical approval from the relevant institutional committees.
Suramin In Vivo Efficacy Study in a Mouse Model of Late-Stage Trypanosomiasis
-
Animal Model: Mice with central nervous system involvement following infection with Trypanosoma brucei brucei.
-
Drug Administration: Suramin was administered intravenously (i.v.).
-
Dosing Regimen: A single dose of 20 mg/kg of suramin was administered on day 1 in combination with DL-alpha-difluoromethylornithine (DFMO) provided in the drinking water for 14 days.
-
Efficacy Assessment: The curative potential of the drug combination was evaluated by monitoring the survival of the infected mice and the absence of parasites in the central nervous system.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in trypanosomes.
Caption: Proposed mechanism of action of suramin in trypanosomes.
Caption: General experimental workflow for in vivo efficacy studies.
References
Validating CPSF3 as the Primary Target of AN7973: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the role of Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) as the primary target of the benzoxaborole compound AN7973. We will explore the mechanism of action of this compound and compare it with other relevant molecules, offering insights for researchers in parasitology and drug development.
Executive Summary
Mechanism of Action: this compound and CPSF3
In kinetoplastids like Trypanosoma brucei, transcription is polycistronic, meaning multiple protein-coding sequences are transcribed into a single pre-mRNA molecule. Individual mRNAs are then generated through a process involving trans-splicing and polyadenylation. CPSF3 plays a crucial role in the cleavage of the pre-mRNA before the addition of a poly(A) tail, a step essential for mRNA stability and translation.[5]
This compound is proposed to inhibit the endonuclease activity of CPSF3. This inhibition disrupts pre-mRNA processing, leading to a cascade of downstream effects that are detrimental to the parasite.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound action through the inhibition of CPSF3.
Comparative Analysis of CPSF3 Inhibitors
While this compound is a key focus, other compounds also target CPSF3, providing a basis for comparative analysis.
| Compound | Class | Primary Organism/Disease Target | Key Findings |
| This compound | Benzoxaborole | Trypanosoma (Trypanosomosis) | Overexpression of CPSF3 leads to a 3-fold increase in the EC50 for this compound in T. brucei. Prolonged selection with this compound resulted in only 1.5-fold resistance, suggesting potential secondary targets or complex resistance mechanisms. |
| Acoziborole (AN5568) | Benzoxaborole | Trypanosoma (Human African Trypanosomiasis) | Also targets CPSF3, with its mode of action validated through genetic and chemical approaches. Molecular docking studies suggest it blocks the active site of the parasite's CPSF3 but not the host's. |
| AN11736 | Benzoxaborole | Trypanosoma (Animal African Trypanosomiasis) | A replacement candidate for this compound for veterinary use, also believed to target CPSF3. |
| JTE-607 | Small Molecule | Cancer (AML, Ewing's Sarcoma) | Identified as a CPSF3 inhibitor through chemical genetics and phenotypic screening. It inhibits the endonuclease activity of CPSF3, leading to apoptosis in cancer cells. |
Experimental Validation of CPSF3 as the Target of this compound
Several key experiments have been employed to validate CPSF3 as the primary target of this compound.
Overexpression Studies and EC50 Determination
This experiment aims to determine if an increased level of the target protein (CPSF3) confers resistance to the compound (this compound).
-
Construct Generation: Clone the coding sequence of T. brucei CPSF3 into an inducible expression vector.
-
Transfection: Transfect the expression vector into T. brucei bloodstream forms.
-
Selection and Induction: Select for successfully transfected parasites and induce the overexpression of CPSF3.
-
EC50 Determination:
-
Culture both wild-type and CPSF3-overexpressing T. brucei in the presence of a serial dilution of this compound.
-
After a defined period (e.g., 48 hours), determine the parasite viability using a suitable assay (e.g., resazurin-based assay).
-
Calculate the half-maximal effective concentration (EC50) for both cell lines.
-
-
Data Analysis: Compare the EC50 values. A significant increase in the EC50 for the overexpressing line indicates that the compound targets the overexpressed protein.
Caption: Workflow for validating a drug target via overexpression and EC50 determination.
In Vitro Splicing Assay
This assay directly assesses the impact of the compound on mRNA processing.
-
Cell Permeabilization: Prepare permeabilized procyclic-form trypanosomes.
-
Treatment: Treat the permeabilized cells with the compound of interest (e.g., this compound at 10x EC50) for a specific duration (e.g., 2 hours).
-
RNA Extraction: Extract total RNA from the treated and untreated control cells.
-
Northern Blot Analysis:
-
Separate the RNA by gel electrophoresis.
-
Transfer the RNA to a membrane.
-
Hybridize with a probe specific for a known splicing intermediate (e.g., the Y-structure of the tubulin pre-mRNA).
-
-
Data Analysis: Quantify the levels of the splicing intermediate. A significant reduction in the intermediate in the treated sample indicates inhibition of splicing.
Conclusion
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CPSF3 inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of AN7973: Cross-Resistance Profile Against Existing Trypanocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the benzoxaborole compound AN7973 with established trypanocidal agents, focusing on cross-resistance patterns. The data presented is compiled from published research to aid in the evaluation of this compound's potential as a novel therapeutic for animal African trypanosomiasis (AAT).
Executive Summary
This compound, a potent benzoxaborole, demonstrates a promising lack of cross-resistance with current frontline trypanocides, including the diamidine diminazene aceturate and the phenanthridine isometamidium chloride. Experimental evidence indicates that this compound is effective against trypanosome strains that are resistant to these established drugs. This efficacy is attributed to its novel mechanism of action, which involves the inhibition of messenger RNA (mRNA) processing in trypanosomes, a pathway distinct from those targeted by existing therapies. While direct cross-resistance studies with arsenicals like melarsoprol are not available, the differing molecular targets suggest a low probability of shared resistance mechanisms.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the efficacy of this compound against various Trypanosoma species, including strains with known resistance to diminazene and isometamidium.
Table 1: In Vitro Efficacy of this compound Against Trypanosoma Species
| Trypanosome Species | Strain/Isolate | Resistance Profile | This compound EC50 (nM) |
| T. congolense | IL3000 | Drug-sensitive | 84 |
| T. congolense | KONT2/133 | Resistant to diminazene & isometamidium | Data not specified |
| T. vivax | IL1392 | Drug-sensitive | 215 (ex vivo) |
| T. vivax | IL2337 | Resistant to diminazene & isometamidium | Data not specified |
| T. brucei brucei | Lister 427 | Drug-sensitive | 20-80 |
Data extracted from Begolo et al., 2018. The paper notes that the resistant strains were resistant to maximum dosages of diminazene (7 mg/kg) and isometamidium (1 mg/kg) but does not provide specific EC50 values for these drugs against the tested strains.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Trypanosoma Species | Resistance Profile | This compound Dosage | Outcome |
| Goat | T. congolense | Drug-sensitive | 10 mg/kg (single dose) | Cured |
| Goat | T. vivax | Drug-sensitive | 10 mg/kg (two doses) | Cured |
| Cattle | T. congolense | Resistant to diminazene & isometamidium | 10 mg/kg (single dose) | 3/3 Cured[1] |
| Cattle | T. vivax | Resistant to diminazene & isometamidium | 10 mg/kg (single dose) | 0/3 Cured[1] |
| Cattle | T. vivax | Resistant to diminazene & isometamidium | 10 mg/kg (two doses) | 1/2 Cured[1] |
Data extracted from Begolo et al., 2018.[1]
Comparative Analysis of Resistance Mechanisms
This compound's distinct mechanism of action is the primary reason for its effectiveness against strains resistant to other trypanocides.
-
This compound : This benzoxaborole inhibits mRNA processing in trypanosomes.[2] It specifically targets the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the maturation of mRNA. Inhibition of this process leads to a shutdown of protein synthesis and parasite death. Notably, prolonged exposure of T. brucei to this compound in vitro resulted in only a 1.5-fold increase in resistance. Overexpression of CPSF3 led to a threefold increase in the EC50 for this compound.
-
Diminazene Aceturate : As a diamidine, diminazene's uptake is mediated by the P2/TbAT1 transporter. Resistance is often associated with mutations in this transporter, leading to reduced drug accumulation.
-
Isometamidium Chloride : A phenanthridine drug, isometamidium resistance is also linked to decreased drug uptake, though the precise mechanisms are complex and can involve multiple transporters.
-
Melarsoprol : This arsenical compound is taken up by the P2 adenosine transporter and the aquaglyceroporin 2 (AQP2). Resistance is primarily associated with the loss of function of the AQP2 transporter.
Given that this compound's target (CPSF3) and mechanism are unrelated to the drug transporters implicated in resistance to diminazene, isometamidium, and melarsoprol, there is a strong rationale for the observed lack of cross-resistance with the former two and a low likelihood of cross-resistance with the latter.
Experimental Protocols
In Vitro Drug Sensitivity Assay
The half-maximal effective concentration (EC50) of this compound against various trypanosome strains was determined using a resazurin-based cell viability assay.
-
Parasite Culture : Bloodstream form trypanosomes were cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Dilution : this compound was serially diluted in the culture medium in a 96-well plate.
-
Incubation : A suspension of trypanosomes was added to each well, and the plates were incubated for 48 hours.
-
Viability Assessment : Resazurin solution was added to each well, and the plates were incubated for an additional 24 hours. The fluorescence (or absorbance) was then measured to determine the percentage of viable parasites relative to untreated controls.
-
Data Analysis : EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Studies in Cattle
Efficacy studies were conducted in cattle infected with drug-resistant strains of T. congolense and T. vivax.
-
Infection : Cattle were experimentally infected with stabilates of T. congolense or T. vivax known to be resistant to diminazene and isometamidium.
-
Parasitemia Monitoring : Parasitemia was monitored daily by microscopic examination of blood smears.
-
Treatment : Once a stable infection was established, cattle were treated with this compound administered as an intramuscular injection.
-
Follow-up : Parasitemia was monitored for at least 60 days post-treatment to detect any relapse. A cure was defined as the absence of detectable parasites during this follow-up period.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the essential mRNA processing enzyme CPSF3 in trypanosomes.
Experimental Workflow for In Vivo Cross-Resistance Study
Caption: Experimental design for testing this compound efficacy in cattle.
References
Comparative In Vivo Efficacy of PARP Inhibitors in Preclinical Animal Models
Disclaimer: Information regarding a specific compound designated "AN7973" is not publicly available. Therefore, this guide provides a comparative analysis of several well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors to serve as a comprehensive example of an in vivo efficacy comparison. The data presented here is based on published preclinical studies of Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib.
This guide is intended for researchers, scientists, and drug development professionals to compare the preclinical in vivo performance of leading PARP inhibitors across various animal models of cancer.
Overview of PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks.[1] By inhibiting PARP, single-strand breaks accumulate, leading to double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.[2][3][4]
Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA.[5] This PARP-DNA complex is highly cytotoxic. The potency of PARP trapping varies among different inhibitors and is thought to contribute significantly to their antitumor efficacy.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway involving PARP and a typical workflow for in vivo efficacy studies.
References
- 1. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
AN7973: A Comparative Analysis of its Mechanism of Action Against Other mRNA Processing Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 27, 2025
This guide provides a detailed comparison of the benzoxaborole compound AN7973 with other inhibitors of mRNA processing. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction to mRNA Processing and its Inhibition
The maturation of messenger RNA (mRNA) is a critical step in gene expression, involving several intricate processes such as capping, splicing, and polyadenylation. In many organisms, including pathogenic trypanosomes, these processes are essential for the production of functional proteins. The unique nature of mRNA processing in these organisms, particularly the reliance on trans-splicing, presents a promising target for novel therapeutic agents. This guide focuses on this compound, a trypanocidal benzoxaborole, and compares its mechanism of action with other compounds that disrupt the mRNA processing machinery.
This compound: A Potent Inhibitor of Trypanosome trans-Splicing
This compound is a benzoxaborole compound that has demonstrated significant efficacy against Trypanosoma species, the causative agents of devastating diseases in humans and livestock.[1][2][3] Its primary mechanism of action is the inhibition of mRNA processing, specifically targeting the trans-splicing process unique to kinetoplastids.[1][2]
Trans-splicing in trypanosomes involves the addition of a 39-nucleotide spliced leader (SL) sequence to the 5' end of all mRNAs, a process essential for their stability and translation. This compound has been shown to disrupt this process within an hour of treatment, leading to a reduction in mature mRNA levels and a subsequent halt in protein synthesis.
The molecular target of this compound has been identified as the cleavage and polyadenylation specificity factor subunit 3 (CPSF3), an endonuclease involved in the coupled processes of polyadenylation and trans-splicing in trypanosomes. Overexpression of CPSF3 in T. brucei has been shown to increase the half-maximal effective concentration (EC50) of this compound by threefold, providing strong evidence for CPSF3 as its direct target.
Comparison with Other mRNA Processing Inhibitors
While this compound targets a component of the polyadenylation machinery that is functionally linked to trans-splicing in trypanosomes, other well-characterized mRNA processing inhibitors act on the core spliceosome machinery, primarily in eukaryotic cells. A comparison of their mechanisms is crucial for understanding their specificity and potential applications.
Benzoxaborole Analogs of this compound
Other benzoxaboroles, such as acoziborole (SCYX-7158) and AN11736, share a similar mechanism of action with this compound, also targeting CPSF3 and inhibiting mRNA processing in trypanosomes. This highlights a common mode of action for this class of compounds against these parasites.
Spliceosome Modulators
A major class of mRNA processing inhibitors targets the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. These compounds, including Spliceostatin A, Pladienolide B, Thailanstatin A, and Herboxidiene, are potent anti-tumor agents. They bind to SF3b and interfere with the early stages of spliceosome assembly, leading to an accumulation of pre-mRNA and ultimately cell cycle arrest and apoptosis in cancer cells.
Other Mechanisms of mRNA Processing Inhibition
-
Isoginkgetin: This biflavonoid inhibits pre-mRNA splicing by preventing the stable recruitment of the U4/U5/U6 tri-snRNP, resulting in the accumulation of the prespliceosomal A complex.
-
Sinefungin: An analog of S-adenosylmethionine, Sinefungin acts as a general inhibitor of methyltransferases. It can inhibit mRNA (guanine-7-)-methyltransferase and mRNA (nucleoside-2'-)-methyltransferase, thus interfering with the formation of the 5' cap structure of mRNA.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and other mRNA processing inhibitors. It is important to note that the experimental conditions and cell types vary between studies, which can influence the absolute values.
| Inhibitor | Target | Organism/Cell Line | Assay | Potency (EC50/IC50) | Reference |
| This compound | CPSF3 | Trypanosoma brucei (bloodstream form) | Cell viability | ~22.9 nM | |
| Acoziborole | CPSF3 | Trypanosoma brucei | Cell viability | 0.38 µM (without CPSF3-GFP overexpression) | |
| AN11736 | CPSF3 | Trypanosoma brucei | Cell viability | 0.63 nM (without CPSF3-GFP overexpression) | |
| Pladienolide B | SF3b | Gastric cancer cell lines | MTT assay | 0.6 - 4.0 nM | |
| Spliceostatin A | SF3b | HeLa cells | In vitro splicing | ~0.1 µM | |
| Herboxidiene | SF3b | HeLa cells | In vitro splicing | ~0.1 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other mRNA processing inhibitors are provided below.
In Vitro trans-Splicing Assay in Trypanosoma brucei
This assay is used to directly measure the effect of an inhibitor on the trans-splicing reaction in a cell-free system.
Materials:
-
T. brucei procyclic or bloodstream form cell extract
-
Synthetic pre-mRNA substrate containing a trans-splicing acceptor site
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 10% glycerol)
-
ATP
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
RNA extraction reagents
-
Reverse transcriptase and primers for RT-PCR analysis
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Prepare Cell Extract: Harvest cultured T. brucei cells and prepare a whole-cell or nuclear extract capable of supporting in vitro splicing.
-
Set up Splicing Reactions: In a microcentrifuge tube, combine the cell extract, reaction buffer, and synthetic pre-mRNA substrate.
-
Add Inhibitor: Add the desired concentration of the inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate Splicing: Start the reaction by adding ATP and incubate at the optimal temperature for T. brucei splicing (typically 27-30°C) for a defined period (e.g., 1-2 hours).
-
Stop Reaction and Extract RNA: Terminate the reaction and extract the RNA from the mixture using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Analyze Splicing Products:
-
RT-PCR: Use reverse transcriptase with a primer specific to the downstream exon of the pre-mRNA to synthesize cDNA. Then, perform PCR using a forward primer specific to the spliced leader sequence and the reverse primer.
-
qPCR: Quantify the amount of spliced product using qPCR with the same primer set to determine the level of inhibition.
-
-
Data Analysis: Compare the amount of spliced product in the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.
Northern Blot Analysis of Tubulin mRNA Processing
This method is used to visualize the accumulation of unprocessed or partially processed mRNAs in inhibitor-treated cells. The tandemly repeated α- and β-tubulin genes in T. brucei are a good model for this analysis.
Materials:
-
T. brucei cells
-
Inhibitor compound (e.g., this compound)
-
RNA extraction reagents
-
Formaldehyde-agarose gel electrophoresis system
-
Nylon membrane for blotting
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radioactively labeled DNA probe specific for β-tubulin or the intergenic region between α- and β-tubulin genes
-
Washing buffers
-
Phosphorimager or X-ray film for detection
Procedure:
-
Cell Treatment: Treat T. brucei cultures with the inhibitor at various concentrations and time points. Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action.
-
Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.
-
Probe Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight in hybridization buffer at an appropriate temperature.
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film. The accumulation of larger, partially processed tubulin transcripts will be visible in the inhibitor-treated lanes.
Generation and Analysis of CPSF3 Overexpressing Trypanosoma brucei
This experiment is crucial to validate that CPSF3 is the target of this compound. Overexpression of the target protein should lead to increased resistance to the inhibitor.
Materials:
-
T. brucei cell line suitable for inducible expression (e.g., expressing T7 RNA polymerase and tetracycline repressor)
-
Expression vector for inducible overexpression of a tagged version of CPSF3 (e.g., with a GFP or myc tag)
-
Transfection reagents for T. brucei
-
Selective drugs for transfected cells
-
Tetracycline or doxycycline for induction of gene expression
-
Reagents for Western blotting to confirm overexpression
-
Reagents for EC50 determination assay
Procedure:
-
Construct Expression Vector: Clone the coding sequence of T. brucei CPSF3 into an inducible expression vector.
-
Transfection: Transfect the constructed plasmid into the appropriate T. brucei cell line.
-
Selection of Stable Cell Lines: Select for stably transfected cells using the appropriate antibiotic.
-
Confirm Overexpression: Induce the expression of the tagged CPSF3 by adding tetracycline or doxycycline to the culture medium. Confirm the overexpression of the protein by Western blot analysis using an antibody against the tag.
-
EC50 Determination: Perform a cell viability assay to determine the EC50 of this compound in both the uninduced and induced cell lines. A significant increase in the EC50 value upon induction of CPSF3 overexpression confirms it as the target.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Proposed mechanism of action of this compound in Trypanosoma brucei.
Caption: General workflow for an in vitro trans-splicing inhibition assay.
References
A Comparative Analysis of AN7973's Therapeutic Potential for Animal African Trypanosomosis
For Immediate Release
Palo Alto, CA – November 27, 2025 – This guide provides a comprehensive analysis of the therapeutic potential of AN7973, a benzoxaborole compound, for the treatment of Animal African Trypanosomosis (AAT). It offers a direct comparison with its successor, AN11736, and established treatments, diminazene aceturate and isometamidium chloride. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Animal African Trypanosomosis, a debilitating disease caused by protozoan parasites of the genus Trypanosoma, continues to pose a significant threat to livestock health and agricultural productivity in sub-Saharan Africa. The long-standing reliance on a limited number of drugs has led to the emergence of drug-resistant parasite strains, underscoring the urgent need for novel therapeutic agents.
This compound emerged as a promising early-stage candidate in the fight against AAT. While it demonstrated significant efficacy against Trypanosoma congolense, its limitations against Trypanosoma vivax led to the development of the more broadly effective AN11736. This guide provides a detailed examination of the experimental data that shaped these developmental trajectories.
In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of a drug's potential begins with in vitro studies to determine its potency against the target parasites. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and comparators against key trypanosome species.
| Compound | Trypanosome Species | EC50/IC50 (nM) | Reference(s) |
| This compound | T. brucei | 20 - 80 | [1] |
| T. congolense | 84 | [1] | |
| T. vivax | 215 | [1] | |
| AN11736 | T. congolense | 0.15 | [2][3] |
| T. vivax | 1.3 | ||
| Diminazene Aceturate | T. congolense | Not specified | |
| T. vivax | Not specified | ||
| Isometamidium Chloride | T. evansi | Not specified |
In Vivo Efficacy in Animal Models
Following promising in vitro results, the therapeutic potential of a compound is evaluated in live animal models. These studies provide crucial information on efficacy, dosage, and safety. The tables below summarize the in vivo efficacy of this compound and alternative treatments in mice, goats, and cattle.
Mouse Model
| Compound | Trypanosome Species | Dose (mg/kg) | Route | Efficacy (Cure Rate) | Reference(s) |
| This compound | T. congolense | 10 | i.p. | 5/5 (100%) | |
| AN11736 | T. congolense | 10 | i.p. | 100% | |
| T. vivax | 10 | i.p. | 100% | ||
| Diminazene Aceturate | T. congolense | 3.5 - 7.0 | i.m. | Effective clearance | |
| Isometamidium Chloride | T. congolense | 0.5 - 1.0 | i.m. | Effective clearance |
Goat Model
| Compound | Trypanosome Species | Dose (mg/kg) | Route | Efficacy (Cure Rate) | Reference(s) |
| This compound | T. congolense | 10 (single dose) | i.m. | Cured | |
| T. vivax | 10 (two doses) | i.m. | Cured | ||
| Diminazene Aceturate | T. vivax | 3.5 | i.m. | 1/3 relapsed | |
| 7.0 | i.m. | No relapses | |||
| Isometamidium Chloride | T. vivax | 0.5 | i.m. | 3/3 relapsed |
Cattle Model
| Compound | Trypanosome Species | Dose (mg/kg) | Route | Efficacy (Cure Rate) | Reference(s) |
| This compound | T. congolense | 10 (single dose) | i.m. | 3/3 (100%) | |
| T. vivax | 10 (single dose) | i.m. | 0/3 (0%) | ||
| 10 (two doses) | i.m. | 1/2 (50%) | |||
| AN11736 | T. congolense | 10 (single dose) | i.m. | 100% | |
| T. vivax | 10 (single dose) | i.m. | 100% | ||
| Diminazene Aceturate | T. congolense | 3.5 | i.m. | Effective clearance | |
| T. vivax | 3.5 | i.m. | Variable, resistance reported | ||
| Isometamidium Chloride | T. evansi | 0.5 | i.m. | 10/10 (100%) | |
| T. vivax | 0.5 | i.m. | Variable, resistance reported |
Mechanism of Action: Inhibition of mRNA Processing
This compound and other benzoxaboroles exert their trypanocidal effect by disrupting a fundamental process in the parasite's biology: mRNA processing. Specifically, this compound inhibits the trans-splicing of a spliced leader (SL) RNA to precursor mRNAs, a crucial step for the maturation of all trypanosome mRNAs. This inhibition is thought to occur through the targeting of the cleavage and polyadenylation specific factor 3 (CPSF3), a key enzyme in this pathway.
Caption: Mechanism of action of this compound in trypanosomes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies. Below are the methodologies for key experiments cited in this guide.
In Vivo Efficacy Study in Cattle
-
Animal Selection: Healthy, trypanosome-naive cattle (Bos taurus or Bos indicus) of a specific age and weight range are selected. Animals are acclimatized to the experimental conditions for at least two weeks prior to the start of the study.
-
Infection: Cattle are experimentally infected with a specific strain of T. congolense or T. vivax. The inoculum, containing a defined number of parasites, is administered intravenously.
-
Parasitemia Monitoring: Following infection, blood samples are collected regularly (e.g., daily or every other day) to monitor the level of parasitemia using techniques such as the Buffy Coat Technique (BCT) or microscopy of stained blood smears.
-
Treatment: Once a patent parasitemia is established, animals are randomly assigned to treatment groups. This compound, or a comparator drug, is administered at the specified dose and route (e.g., 10 mg/kg, intramuscularly). A control group receives a placebo.
-
Post-Treatment Monitoring: Parasitemia is monitored for an extended period (e.g., up to 100 days) to detect any relapse. A cure is typically defined as the absence of detectable parasites for the entire follow-up period.
-
Data Analysis: Cure rates are calculated for each treatment group and compared. Statistical analyses are performed to determine the significance of the observed differences.
Caption: In vivo efficacy evaluation workflow in cattle.
Conclusion
The development of this compound marked a significant step forward in the exploration of benzoxaboroles for the treatment of Animal African Trypanosomosis. While its limited efficacy against T. vivax in cattle prevented its commercialization, the insights gained from its study were instrumental in the development of its more potent successor, AN11736. AN11736 demonstrates excellent, single-dose efficacy against both major causative agents of AAT in cattle, positioning it as a highly promising candidate for future veterinary medicine. The comparative data presented in this guide highlights the rigorous process of drug discovery and development and underscores the importance of continued research to combat the threat of trypanosomiasis.
References
- 1. Protective efficacy of isometamidium chloride and diminazene aceturate against natural Trypanosoma brucei, Trypanosoma congolense and Trypanosoma vivax infections in cattle under a suppressed tsetse population in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. entomoljournal.com [entomoljournal.com]
Head-to-head comparison of AN7973 and nitazoxanide for cryptosporidiosis
A detailed analysis for researchers, scientists, and drug development professionals in the field of antiparasitic drug discovery.
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant global health challenge, particularly for immunocompromised individuals and young children. For decades, nitazoxanide has been the only FDA-approved treatment for this debilitating infection, yet its efficacy is limited, especially in those with weakened immune systems.[1][2][3] The emergence of novel therapeutic candidates is therefore of critical importance. This guide provides a comprehensive head-to-head comparison of the established therapy, nitazoxanide, and a promising investigational compound, AN7973, with a focus on their performance, mechanisms of action, and supporting experimental data.
At a Glance: Key Performance Metrics
| Feature | This compound | Nitazoxanide |
| Mechanism of Action | Inhibition of intracellular parasite development prior to DNA synthesis; potential targeting of CPSF3.[4][5] | Inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, disrupting anaerobic energy metabolism. |
| In Vitro Potency (EC50) | Highly potent against C. parvum and C. hominis, with EC50 values in the sub-micromolar range. | Moderately potent against C. parvum, with EC50 values in the low micromolar range. |
| Efficacy in Immunocompromised Models | Demonstrates significant efficacy in murine models of both acute and established infection in immunocompromised mice (NOD scid gamma and IFN-γ KO). | Lacks efficacy in severely immunocompromised animal models and humans. |
| Parasiticidal vs. Parasitistatic | Appears to be parasiticidal, rapidly eliminating parasites in vitro. | Generally considered parasitistatic; does not demonstrate rapid parasite elimination in vitro. |
| Clinical Development Stage | Pre-clinical; identified as a promising drug candidate. | FDA-approved for cryptosporidiosis in immunocompetent individuals. |
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of a compound against Cryptosporidium is a key indicator of its potential therapeutic value. This compound has demonstrated superior potency compared to nitazoxanide against multiple isolates of Cryptosporidium parvum and Cryptosporidium hominis.
| Compound | Cryptosporidium Isolate | EC50 (µM) |
| This compound | C. parvum (BGF Iowa) | 0.13 - 0.43 |
| C. parvum (UAZ Iowa) | 0.23 | |
| C. hominis (TU502) | 0.81 | |
| Nitazoxanide | C. parvum (BGF Iowa) | 1.8 |
| C. parvum (UAZ Iowa) | 2.5 | |
| C. hominis (TU502) | 2.1 |
In Vivo Efficacy in Animal Models
The performance of this compound in animal models of cryptosporidiosis, particularly in immunocompromised settings, highlights a significant advantage over nitazoxanide.
Immunocompromised Mouse Models
| Model | Compound | Dosage | Outcome |
| NOD scid gamma (NSG) Mice | This compound | 10 mg/kg/day | >90% reduction in fecal parasite shedding after 4 days. |
| 25 mg/kg/day | >99% reduction in fecal parasite shedding after 4 days. | ||
| IFN-γ KO Mice | This compound | 10 mg/kg/day | Dose-dependent efficacy, with maximal efficacy similar to clofazimine. |
| Immunocompromised Mice (General) | Nitazoxanide | High doses | Ineffective in anti-IFN-γ-conditioned SCID mice and other immunodeficient models. |
Neonatal Calf Model
This compound has also shown remarkable efficacy in a neonatal calf model, which closely mimics human infantile cryptosporidiosis. Treatment with this compound resulted in a greater than 90% reduction in total fecal parasite excretion, complete elimination of diarrhea, and a significant reduction in dehydration. In contrast, studies on nitazoxanide in neonatal calves have yielded conflicting results, with some showing a reduction in oocyst shedding and diarrhea, while others reported no therapeutic benefit or even exacerbation of symptoms.
Mechanisms of Action: Distinct Pathways
The differing mechanisms of action of this compound and nitazoxanide likely underpin their varied efficacy profiles, particularly in immunocompromised hosts.
This compound: Arresting Parasite Development
The precise molecular target of this compound in Cryptosporidium is still under investigation, but studies have shown that it blocks intracellular parasite development before the onset of DNA synthesis. This suggests an interference with essential processes for parasite replication. One proposed target is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an enzyme involved in mRNA processing. Inhibition of this pathway would halt the production of vital proteins, leading to parasite death.
Caption: Proposed mechanism of action for this compound in Cryptosporidium.
Nitazoxanide: Disrupting Energy Metabolism
Nitazoxanide's mechanism of action is well-established and targets the parasite's energy metabolism. It specifically inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme. This enzyme is crucial for anaerobic energy production in Cryptosporidium. By blocking this pathway, nitazoxanide deprives the parasite of the energy required for survival and proliferation. However, the effectiveness of this mechanism appears to be dependent on a competent host immune response.
Caption: Mechanism of action for nitazoxanide in Cryptosporidium.
Experimental Protocols
In Vitro Growth Inhibition Assay (HCT-8 Cells)
A common method for determining the in vitro efficacy of compounds against Cryptosporidium involves the use of the human ileocecal adenocarcinoma cell line, HCT-8.
Caption: Workflow for in vitro Cryptosporidium growth inhibition assay.
Detailed Steps:
-
Cell Culture: HCT-8 cells are seeded into 96-well plates and grown to confluency.
-
Oocyst Excystation: Cryptosporidium oocysts are treated with a solution (e.g., sodium hypochlorite followed by sodium taurocholate) to induce the release of infectious sporozoites.
-
Infection: The HCT-8 cell monolayers are infected with the prepared sporozoites.
-
Compound Addition: After a few hours to allow for parasite invasion, the wells are washed, and the test compounds (this compound or nitazoxanide) are added in a range of concentrations.
-
Incubation: The plates are incubated for 48 hours to allow for parasite development.
-
Staining: The cells are fixed and stained with specific antibodies or lectins that bind to the parasite, and a nuclear stain (e.g., DAPI) to visualize host cells.
-
Imaging and Analysis: The plates are imaged using an automated high-content imaging system, and the number of parasites is quantified.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the parasite number against the drug concentration.
Immunocompromised Mouse Models of Cryptosporidiosis
NOD scid gamma (NSG) Mouse Model (Model of Established Infection):
-
Infection: NSG mice are infected orally with C. parvum oocysts.
-
Treatment Initiation: Treatment with the test compound (e.g., this compound) is initiated 7 days post-infection.
-
Monitoring: Fecal parasite shedding is monitored by collecting fecal samples at regular intervals and quantifying oocyst numbers using methods such as qPCR or immunofluorescence microscopy.
-
Endpoint: The reduction in parasite shedding in the treated group is compared to a vehicle-treated control group.
IFN-γ Knockout (KO) Mouse Model (Model of Acute Infection):
-
Infection: IFN-γ KO mice are infected orally with C. parvum oocysts.
-
Treatment: Treatment with the test compound is typically initiated shortly after infection.
-
Monitoring: Similar to the NSG model, fecal oocyst shedding is quantified over time.
-
Outcome Assessment: The efficacy of the treatment is determined by the reduction in parasite load compared to controls.
Neonatal Calf Model of Cryptosporidiosis
-
Animal Sourcing: Newborn dairy calves are obtained and confirmed to be free of Cryptosporidium infection.
-
Infection: Calves are orally infected with a standardized dose of C. parvum oocysts.
-
Treatment: Treatment with the investigational drug is administered at a specified time post-infection.
-
Clinical Monitoring: Calves are monitored daily for clinical signs of cryptosporidiosis, including diarrhea severity, dehydration, and general health.
-
Parasitological Assessment: Fecal samples are collected daily to quantify oocyst shedding.
-
Data Analysis: The effects of the treatment on clinical scores and parasite excretion are compared between the treated and control groups.
Conclusion
The available data strongly suggest that this compound is a highly promising drug candidate for the treatment of cryptosporidiosis, demonstrating significant advantages over the current standard of care, nitazoxanide. Its potent in vitro activity against clinically relevant Cryptosporidium species, coupled with its robust efficacy in immunocompromised animal models where nitazoxanide fails, positions it as a potential breakthrough therapy. The parasiticidal nature of this compound further suggests that it may offer a more definitive treatment, particularly for vulnerable patient populations. Further pre-clinical and clinical development of this compound is warranted to fully evaluate its safety and efficacy in humans. This head-to-head comparison underscores the potential of novel therapeutic strategies to address the unmet medical need in the management of cryptosporidiosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of Two Mouse Models for Vaccine Evaluation against Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mouse models for chronic Cryptosporidium infection in immunodeficient hosts - PMC [pmc.ncbi.nlm.nih.gov]
AN7973: A Comparative Analysis of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profile of AN7973, a novel benzoxaborole anti-parasitic agent, with other relevant therapeutic alternatives. The information is compiled from preclinical and clinical studies to assist in the evaluation of its potential for further development.
Executive Summary
This compound has demonstrated a promising safety profile in preclinical studies, positioning it as a candidate for the treatment of parasitic diseases such as African trypanosomiasis and cryptosporidiosis. Its mechanism of action, involving the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3) in parasites, offers a targeted approach that may contribute to its favorable safety in mammalian systems. This guide presents available quantitative data on the safety and toxicity of this compound and its comparators, details of experimental methodologies, and visual representations of key pathways and workflows.
Comparative Safety and Toxicity Data
The following tables summarize the available quantitative data on the in vitro and in vivo safety and toxicity of this compound and its alternatives.
In Vitro Cytotoxicity and Genotoxicity
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | Mammalian Cells | Cytotoxicity | - | Favorable safety profile suggested | [1] |
| Acoziborole (AN5568) | L929 (mouse fibroblast) | Cytotoxicity | IC50 | > 50 µg/mL | [2] |
| Nitazoxanide | - | Ames Test | Mutagenicity | Not mutagenic | [2][3] |
| Diminazene Aceturate | Rat Red Blood Cells | Hemolysis | Cytotoxicity | Not cytotoxic | [4] |
Note: Specific IC50 values for this compound in mammalian cell lines and detailed results from genotoxicity assays are not publicly available at the time of this publication.
In Vivo Acute and Sub-chronic Toxicity
| Compound | Species | Route of Administration | Toxicity Endpoint | Value | Citation |
| This compound | Rat | - | NOAEL | > 80 mg/kg/day | |
| Acoziborole (AN5568) | Rat | Oral | NOAEL (4-week) | 15 mg/kg/day | |
| Diminazene Aceturate | Mouse | Oral | LD50 (in silico) | 50-2000 mg/kg | |
| Isometamidium Chloride | Rat | Intravenous | LD50 | 6.6 mg/kg bw | |
| Isometamidium Chloride | Rabbit | Oral | LD50 | 6-12 mg/kg bw | |
| Paromomycin | Rat | Intramuscular | - | Increased blood urea and BUN at 90 mg/kg |
Cardiovascular Safety (hERG Inhibition)
| Compound | Assay Type | Endpoint | Result | Citation |
| This compound | - | hERG Inhibition | Does not inhibit hERG | |
| Acoziborole (AN5568) | P450-Glo | IC50 (CYP isoforms) | > 10 µM |
Note: While this compound is reported to not inhibit the hERG channel, a specific IC50 value is not publicly available.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a general method for assessing the cytotoxicity of a compound using a mammalian cell line, such as the L929 mouse fibroblast line.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or resazurin assay. For the resazurin assay, add the resazurin solution to each well and incubate for a further 2-4 hours.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Mouse Model of Trypanosomiasis (General Protocol)
This protocol describes a general procedure for evaluating the efficacy of a trypanocidal agent in a murine model.
-
Infection: Infect mice (e.g., Swiss Webster) intraperitoneally with a suspension of Trypanosoma brucei parasites.
-
Treatment: At the first sign of parasitemia (typically 3-4 days post-infection), administer the test compound (e.g., this compound) orally or via the desired route at various dose levels. A control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for clinical signs of infection and parasitemia by examining a blood smear from the tail.
-
Endpoint: The primary endpoint is the absence of detectable parasites in the blood for a defined period (e.g., 21 days) after the end of treatment.
-
Data Analysis: The efficacy is expressed as the percentage of mice cured at each dose level.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in trypanosomes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy studies.
Conclusion
This compound exhibits a promising preclinical safety profile, characterized by a lack of significant in vitro cytotoxicity against mammalian cells and a high no-observed-adverse-effect-level in rats. Its targeted mechanism of action against a parasite-specific enzyme likely contributes to this favorable profile. When compared to existing treatments, particularly for animal African trypanosomiasis, which are hampered by toxicity and resistance, this compound and other next-generation benzoxaboroles represent a significant advancement. However, a more complete and direct comparative assessment will require the public availability of more detailed quantitative data from standardized preclinical safety studies for this compound and its close analogs. Further investigation into the safety and efficacy of this compound in clinical settings is warranted.
References
- 1. frontiersin.org [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AN7973: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with disposal procedures for AN7973 is not publicly available, this guide provides essential, step-by-step instructions for its proper disposal based on general principles for laboratory chemical waste. This compound is identified as a 6-carboxamide benzoxaborole, a class of organoboron compounds.[1] The disposal procedures outlined here are grounded in established guidelines for handling similar chemical and pharmaceutical waste in a research environment.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a comprehensive approach to waste management, starting from the procurement of chemicals to their final disposal.[2] Key principles include minimizing waste generation, properly segregating and storing waste, and adhering to institutional and regulatory disposal protocols.[3][4]
Step-by-Step Disposal Procedure for this compound
Given that this compound is a bioactive research compound, it should be treated as hazardous chemical waste. The following steps provide a general framework for its safe disposal.
1. Waste Identification and Classification:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.
-
Do not dispose of this compound down the sink or in regular trash.[1]
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
-
3. Containerization and Labeling:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and compatible hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealable, chemical-resistant container (plastic is often preferred). Do not mix with incompatible wastes.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (6-carboxamide benzoxaborole)"
-
The primary hazards associated with the compound (e.g., "Bioactive," "Chemical Irritant").
-
The accumulation start date.
-
Your name and laboratory contact information.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure the SAA is away from general work areas and sources of ignition.
-
Store incompatible waste streams separately to prevent accidental reactions.
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
6. Decontamination:
-
Any glassware or equipment that has come into contact with this compound should be decontaminated. Triple rinse with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Dispose of contaminated consumables such as pipette tips and gloves as solid hazardous waste.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, general guidelines for laboratory chemical waste provide a framework for safe management.
| Parameter | Guideline | Source |
| Empty Container Residue | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gal. | |
| Acute Hazardous Waste Container | Must be triple rinsed with a suitable solvent before being considered non-hazardous. The rinsate is collected as hazardous waste. | |
| Storage Time in SAA | Partially filled containers may remain for up to one year, but must be removed within three days of becoming full. |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. For information on the experimental use of this compound as a parasite inhibitor, please refer to relevant research publications.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for AN7973
For researchers, scientists, and drug development professionals handling AN7973, a comprehensive understanding of safety and logistical procedures is paramount. This guide provides detailed, step-by-step instructions for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.[1]
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Body | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory | Suitable Respirator | To be used in areas without adequate exhaust ventilation to avoid inhalation of dust or aerosols.[1] |
Health and Safety Information
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols.[1] In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer CPR and seek immediate medical help. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting and call a physician immediately. |
During combustion, this compound may emit irritant fumes. Firefighters should wear self-contained breathing apparatus and protective clothing.
Operational and Handling Procedures
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Handling:
-
Avoid all direct contact with the substance, including inhalation of dust or aerosols and contact with eyes and skin.
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated location.
-
Keep away from direct sunlight and any potential sources of ignition.
-
The recommended storage temperature is -20°C. For stock solutions, storage at -80°C is recommended for up to six months, while at -20°C, it is viable for one month.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action must be taken to contain and clean the area.
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as detailed above.
-
Prevent the spill from entering drains or water courses.
-
Absorb the spill using a finely-powdered, liquid-binding material such as diatomite.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
Disposal:
-
Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should also be disposed of following regulatory guidelines.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
